Product packaging for Pimozide(Cat. No.:CAS No. 2062-78-4)

Pimozide

Número de catálogo: B1677891
Número CAS: 2062-78-4
Peso molecular: 461.5 g/mol
Clave InChI: YVUQSNJEYSNKRX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Historical Trajectory and Initial Characterization in Psychopharmacology

Pimozide was synthesized in 1963 by Paul Janssen at Janssen Pharmaceutica. wikipedia.orgmdpi.com Its development followed the success of other butyrophenone (B1668137) antipsychotics like haloperidol (B65202), which contributed to the understanding that dopamine (B1211576) receptor blockade was a key mechanism for antipsychotic action. mdpi.com Early research characterized this compound as a potent neuroleptic. wikipedia.orgjournals.co.za Its pharmacological properties were noted to be more similar to haloperidol than to chlorpromazine, although it exhibited a slower onset and longer duration of action in laboratory animals compared to both. hres.ca

Initial academic studies focused on understanding its interaction with central aminergic receptors. It appeared to selectively block central dopaminergic receptors, although higher doses were observed to affect noradrenaline turnover. hres.cae-lactancia.org This selective action on dopamine receptors was a key aspect of its initial characterization in psychopharmacology. patsnap.compatsnap.comescholarship.org Research in laboratory animals demonstrated that this compound reduced locomotor and exploratory behavior at low doses and induced catatonic immobility and palpebral ptosis at higher doses. hres.cae-lactancia.org It was also found to inhibit conditioned avoidance responding and self-stimulation in rats, and it acted as a potent antagonist to amphetamine- and apomorphine-induced stereotype. e-lactancia.org

Early clinical trials explored its efficacy in chronic psychotic patients. journals.co.za An international double-blind clinical evaluation involving 180 chronic psychotics suggested that this compound therapy contributed significantly to the maintenance regimen of patients responsive to its antipsychotic and socializing effects. journals.co.za

Evolution of Research Perspectives on this compound's Therapeutic Profile

The research perspective on this compound's therapeutic profile has evolved over time, expanding beyond its initial characterization as a general antipsychotic. While initially studied for conditions like schizophrenia and chronic psychosis, research also began to explore its utility in other disorders. patsnap.comescholarship.orgnih.gov

A significant area of investigation became its application in Tourette syndrome. wikipedia.orgpatsnap.com Academic research, including randomized controlled trials, compared this compound to placebo and other medications like haloperidol and risperidone (B510) for the treatment of tics in Tourette syndrome. nih.govpsychiatry-psychopharmacology.com These studies indicated that this compound was significantly superior to placebo in reducing tic severity. nih.gov Comparisons with other typical antipsychotics like haloperidol suggested similar efficacy in some outcomes, though with potentially fewer side effects in certain studies. nih.govpsychiatry-psychopharmacology.com Research also compared this compound to atypical antipsychotics like risperidone, with some studies finding no significant differences in tic reduction or adverse reactions. nih.govpsychiatry-psychopharmacology.com

Research also explored this compound's role in delusional disorder, particularly the somatic subtype. mdpi.comnih.govresearchgate.net Early reports suggested its specific effectiveness in this area. mdpi.comnih.govresearchgate.net However, later systematic reviews concluded that there was insufficient data from randomized controlled trials to definitively support or refute this claim for delusional disorder specifically. mdpi.comnih.govbmj.com

Beyond its established uses, academic research has continued to investigate novel potential applications for this compound. Studies have explored its potential in treating conditions such as amyotrophic lateral sclerosis (ALS), based on findings in animal models suggesting it could maintain neuromuscular function. eurekalert.orgclinicaltrials.eu Research has also investigated its potential in cancer treatment, indicating avenues for further investigation. mdpi.comresearchgate.net More recent studies have even explored its potential to improve glycemia in experimental obesity models, identifying an inhibitory effect on succinyl-CoA:3-ketoacid CoA transferase (SCOT), a mechanism distinct from its canonical dopamine receptor antagonism. diabetesjournals.org

The understanding of this compound's mechanism has also deepened. While initially primarily characterized by its high affinity for the dopamine D2 receptor, research has also noted its interaction with other receptors, including D3 and D4, and the 5-HT7 receptor. patsnap.commdpi.com It has also been found to block alpha-1-adrenoceptors and serotoninergic receptors to a lesser extent. escholarship.org Further research has indicated that this compound does not block dopamine autoreceptors and does not produce D2 receptor upregulation, distinguishing it from some other typical antipsychotics. nih.gov The identification of its ability to inhibit voltage-dependent calcium channels has also contributed to the evolving research perspective on its pharmacological profile. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H29F2N3O B1677891 Pimozide CAS No. 2062-78-4

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

3-[1-[4,4-bis(4-fluorophenyl)butyl]piperidin-4-yl]-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29F2N3O/c29-22-11-7-20(8-12-22)25(21-9-13-23(30)14-10-21)4-3-17-32-18-15-24(16-19-32)33-27-6-2-1-5-26(27)31-28(33)34/h1-2,5-14,24-25H,3-4,15-19H2,(H,31,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVUQSNJEYSNKRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCCC(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8023474
Record name 1-(1-(4,4-bis(4-fluorophenyl)butyl)-4-piperidinyl)-1,3-dihydro-2H-Benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Pimozide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015232
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.73e-03 g/L
Record name Pimozide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01100
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pimozide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015232
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

2062-78-4
Record name Pimozide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2062-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pimozide [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002062784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pimozide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01100
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name pimozide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757854
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name pimozide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170984
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(1-(4,4-bis(4-fluorophenyl)butyl)-4-piperidinyl)-1,3-dihydro-2H-Benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pimozide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.520
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIMOZIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1HIZ4DL86F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Pimozide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015232
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

214-218 °C, 214 - 218 °C
Record name Pimozide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01100
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pimozide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015232
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Neurobiological Mechanisms of Action of Pimozide

Dopaminergic Receptor Antagonism and Selectivity

Pimozide functions as a dopamine (B1211576) receptor antagonist, meaning it binds to these receptors and blocks the action of dopamine. patsnap.comwikipedia.org This blockade of dopaminergic receptors in the central nervous system is considered a fundamental aspect of its mechanism. fda.govhres.cadrugbank.com

Dopamine D2 Receptor Blockade and its Central Role

A central component of this compound's mechanism is its potent blockade of dopamine D2 receptors in the central nervous system. nih.govdrugbank.com This action is thought to be primarily responsible for its ability to suppress motor and phonic tics observed in Tourette's Disorder. fda.govdrugbank.com High affinity for the dopamine D2 receptor is a characteristic shared with other typical antipsychotics and is believed to contribute to their therapeutic efficacy against positive symptoms of schizophrenia. wikipedia.org

Interactions with Dopamine D3 and D4 Receptors

Beyond the D2 receptor, this compound also exhibits affinity for other dopamine receptor subtypes, specifically D3 and D4 receptors. patsnap.comwikipedia.orgdrugbank.com Research indicates that this compound acts as an antagonist at both D3 and D4 receptors. wikipedia.orgdrugbank.com Studies have provided quantitative data on the binding affinity of this compound for these receptors, often expressed as Ki values. For instance, one study reported Ki values of 0.83 nM for dopamine D3 receptors, 3.0 nM for D2 receptors, and 6600 nM for D1 receptors. selleckchem.comselleckchem.com Another study provided Ki values of 2.4 nM for D2, 0.2 nM for D3, and 1.8 nM for D4 receptors. apexbt.com The relatively high affinity for D3 receptors compared to D2 receptors has been noted. selleckchem.comselleckchem.comapexbt.com The D3 and D4 receptor subtypes have different distributions compared to the D2 subtype, with D3 receptors predominantly found in limbic regions and D4 receptors in areas like the frontal cortex and amygdala. tg.org.au

Table 1: this compound Binding Affinity (Ki) for Dopamine Receptors (nM)

Receptor SubtypeKi (nM) - Source 1 selleckchem.comselleckchem.comKi (nM) - Source 2 apexbt.com
D16600Not specified
D23.02.4
D30.830.2
D4Not specified1.8

Note: Ki values represent the inhibition constant, indicating the affinity of the ligand for the receptor. Lower Ki values indicate higher binding affinity.

Impact on Central Dopamine Metabolism and Function

Blockade of dopamine receptors by this compound can lead to secondary alterations in central dopamine metabolism and function. fda.govdrugbank.com While the precise mechanisms are not fully characterized, these alterations may play a role in both the therapeutic effects and other pharmacological consequences of this compound. fda.govdrugbank.com Studies in animals have indicated that at lower doses, this compound is a highly selective blocker of central dopamine receptors and increases the turnover of dopamine in the central nervous system. e-lactancia.org At higher doses, an increased turnover of noradrenaline has also been observed. e-lactancia.org

Serotonergic Receptor Interactions

In addition to its primary effects on dopaminergic receptors, this compound also interacts with other central nervous system receptor systems, including serotonergic receptors. fda.govdrugbank.com

Potential Influence on Neurotransmitter Turnover

While the impact on dopamine turnover is more extensively documented, the interactions of this compound with serotonergic receptors, particularly 5-HT2A and 5-HT2C, could potentially influence the turnover of serotonin (B10506) or other neurotransmitters. wikipedia.orgmims.com Serotonin itself is a monoamine neurotransmitter involved in a wide range of functions in the central nervous system. wikipedia.org Further detailed research findings would be needed to fully characterize the extent and nature of this compound's influence on serotonin turnover.

Table 2: this compound Binding Affinity (Ki) for Other Receptors (nM)

Receptor SubtypeKi (nM) - Source 1 selleckchem.comselleckchem.comKi (nM) - Source 2 selleckchem.com
5-HT1A310Not specified
α1-adrenoceptor39Not specified
5-HT7Not specified< 1 frontiersin.org

Note: Ki values indicate binding affinity. Lower Ki values indicate higher binding affinity.

Other Neurotransmitter System Modulations

Beyond its primary effects on dopamine receptors, this compound has been observed to influence other neurotransmitter systems. It exhibits affinity for serotonin receptors, specifically the 5-HT2A and 5-HT2C subtypes. patsnap.com These interactions with serotonergic systems may contribute to its efficacy in treating psychotic symptoms and could also be related to some of its effects. patsnap.com Additionally, like other antipsychotic agents, this compound has various effects on other central nervous system receptor systems, such as gamma-aminobutyric acid (GABA) receptors, although these effects are not yet fully characterized. drugbank.comdrugs.comfda.gov

Noradrenaline Turnover at Higher Concentrations

Research in animals has indicated that while this compound has limited activity in norepinephrine (B1679862) tests at lower doses, higher concentrations can lead to an increase in the turnover of noradrenaline in the central nervous system. e-lactancia.orghres.cadrugs.com This suggests a dose-dependent effect on noradrenergic systems, where higher levels of the compound may influence the synthesis and metabolism of noradrenaline. e-lactancia.orghres.cadrugs.com

Ion Channel Modulation

This compound is also known to interact with various ion channels, which contributes to its pharmacological effects and potential for adverse events. researchgate.netresearchgate.net

Voltage-Gated Inwardly Rectifying Potassium Channel (KCNH2/hERG) Inhibition

This compound is a potent inhibitor of the human ether-a-go-go-related gene (hERG) channel, also known as KCNH2. drugbank.comdrugbank.comnih.gov This channel plays a critical role in cardiac repolarization. researchgate.netnih.govremedypublications.com Studies using patch clamp electrophysiology have demonstrated that this compound is a high-affinity antagonist of hERG, with an IC50 value reported to be in the nanomolar range (e.g., 18 nM). nih.gov In contrast, this compound shows weaker inhibitory effects on other potassium channels like Kv1.5 and KvLQT1/minK at higher concentrations. nih.gov This specific and high-affinity blockade of hERG is considered a significant mechanism underlying the potential for this compound to prolong the cardiac QT interval and predispose individuals to ventricular arrhythmias. researchgate.netnih.govremedypublications.com Research indicates that this compound does not appear to affect hERG trafficking to the cell surface. criver.com

Data on hERG Inhibition by this compound:

Channel TypeIC50 (nM)Reference
hERG (KCNH2)18 nih.gov
KvLQT1/minK>10000 nih.gov
Kv1.5>10000 nih.gov

Note: IC50 values for KvLQT1/minK and Kv1.5 are presented as >10000 nM (or >10 µM) based on the finding that 10 µM this compound showed weak inhibition. nih.gov

Voltage-Dependent Calcium Channel Blockade

This compound has also been identified as a blocker of voltage-dependent calcium channels. researchgate.netnih.govresearchgate.net Studies, particularly in cardiac tissue, have shown that this compound can block Ca2+ current through L-type channels in a voltage-dependent manner. nih.govresearchgate.net For instance, in rat ventricular myocytes, 200 nM this compound blocked approximately 90% of L-type Ca2+ current at holding potentials positive to -40 mV. nih.govresearchgate.net This blockade was partially relieved by hyperpolarization. nih.govresearchgate.net this compound has also been shown to block T-type calcium channels (e.g., CaV3.2 and CaV3.1) in a voltage-dependent manner. jneurosci.orgahajournals.orgjst.go.jp The potency of this compound in blocking T-type channels is comparable to other known selective T-channel blockers. jst.go.jp

Research findings on Calcium Channel Blockade:

Channel TypeEffectConcentrationObservationReference
L-type Ca2+ (rat ventricular)Blockade200 nM~90% block at holding potentials > -40mV, voltage-dependent nih.gov, researchgate.net
Intracellular Ca2+ increase (KCl)Blockade75 ± 15 nMHalf-maximal block of 50 mM KCl-induced increase in rat myocytes nih.gov, researchgate.net
T-type CaV3.2Blockade0.058 µMBlock at a holding potential of -100 mV jst.go.jp
T-type CaV3.1BlockadeNot specifiedPotent blocker ahajournals.org
T-type (spermatogenic cells)Blockade500 nMVoltage-dependent block, shifted steady-state inactivation by -10 mV jneurosci.org
T-type α1GBlockade50 nMNegative shift in voltage dependence of steady-state inactivation (-78.6 to -85.8 mV) jneurosci.org

Subcellular Distribution and Sites of Action

Studies investigating the subcellular distribution of this compound have provided insights into its potential sites of action within the brain. Research using radiolabeled this compound ([3H]this compound) in rat brains has shown an enhanced uptake and retention of the compound in the caudate nucleus. researchgate.netoup.com The caudate nucleus is a brain region known to be involved in the actions of dopamine-related compounds like amphetamine and apomorphine. researchgate.netoup.com

While the concentration of this compound in the caudate nucleus did not directly correlate with its anti-amphetamine and anti-apomorphine potency, significant shifts were observed in its subcellular distribution within this region. researchgate.netoup.com Specifically, there was a redistribution of [3H]this compound from the mitochondrial fraction to the fraction primarily composed of submicroscopic nerve endings. researchgate.netoup.com These shifts in subcellular distribution correlated well with the pharmacological activity of this compound, suggesting that the small nerve endings in the caudate nucleus are key sites of action for the compound. researchgate.netoup.com this compound has also been shown to be widely distributed in animals after administration, with higher concentrations in organs like the liver, lungs, kidneys, and heart, as well as distribution into the brain and other tissues. drugs.com

Pharmacodynamics of Pimozide

Receptor Binding Kinetics and Occupancy

Pimozide demonstrates high binding affinity for dopamine (B1211576) D2 and D3 receptors. medchemexpress.comapexbt.comselleckchem.compatsnap.com Reported Ki values, which indicate the inhibition constant and thus the affinity of a ligand for its receptor, highlight this selectivity. For the dopamine D2 receptor, Ki values are reported in the low nanomolar range, such as 1.4 nM medchemexpress.com and 3.0 nM selleckchem.comselleckchem.com, or 2.4 nM apexbt.com. For the dopamine D3 receptor, even lower Ki values are noted, including 2.5 nM medchemexpress.com, 0.83 nM selleckchem.comselleckchem.com, and 0.2 nM apexbt.com, suggesting a potentially higher affinity for this subtype in some assays. Affinity for the dopamine D1 receptor is considerably lower, with reported Ki values of 588 nM medchemexpress.com and 6600 nM selleckchem.comselleckchem.com.

Beyond dopamine receptors, this compound also exhibits affinity for other receptors, including the α1-adrenoceptor (Ki of 39 nM) medchemexpress.comselleckchem.comselleckchem.com and 5-HT1A (Ki of 310 nM) medchemexpress.comselleckchem.comselleckchem.com.

Receptor binding kinetics, including the association and dissociation rates of a drug from its target, can influence the time course of the drug's effect and target occupancy. nih.govresearchgate.net For dopamine D2 receptor antagonists, the dissociation rate constant (koff) can impact the dynamics of signaling, particularly at lower frequencies of dopamine concentration fluctuations. researchgate.net A study involving various D2 antagonists, including this compound, investigated the influence of binding kinetics on cellular responses to fluctuating dopamine levels using in vitro measurements and mechanistic modeling. nih.govresearchgate.net The study found that the influence of the D2 antagonist dissociation rate constant is limited to the maximal rate of fluctuations in dopamine signaling. researchgate.net

While specific detailed data tables on this compound's receptor occupancy in humans from the search results are limited, studies on other typical antipsychotics like haloperidol (B65202) have shown a relationship between D2 receptor occupancy levels and clinical response and side effects. For instance, D2 occupancy exceeding certain thresholds (e.g., 65-70% for clinical response) was associated with increased likelihood of effects. psychiatryonline.org This suggests that achieving a certain level of dopamine receptor occupancy, particularly at D2 receptors, is crucial for the pharmacodynamic effects of this class of drugs, including this compound. Receptor occupancy is a commonly used method to approximate antipsychotic activity at drug receptors. frontiersin.org

Here is a summary of reported Ki values for this compound:

Receptor SubtypeKi (nM)Source
Dopamine D1588 medchemexpress.com
Dopamine D16600 selleckchem.comselleckchem.com
Dopamine D21.4 medchemexpress.com
Dopamine D23.0 selleckchem.comselleckchem.com
Dopamine D22.4 apexbt.com
Dopamine D32.5 medchemexpress.com
Dopamine D30.83 selleckchem.comselleckchem.com
Dopamine D30.2 apexbt.com
Dopamine D41.8 apexbt.com
α1-adrenoceptor39 medchemexpress.comselleckchem.comselleckchem.com
5-HT1A310 medchemexpress.comselleckchem.comselleckchem.com

Ligand-Receptor Interactions and Signal Transduction Pathways

This compound acts as an antagonist at dopamine receptors, meaning it binds to the receptor but does not activate it, thereby blocking the action of the endogenous ligand, dopamine. patsnap.comwilliams.edu Dopamine receptors are G protein-coupled receptors (GPCRs) that mediate the physiological functions of dopamine. apexbt.com The binding of dopamine to these receptors typically initiates intracellular signaling cascades. williams.edusmw.ch By blocking dopamine binding, this compound prevents the activation of these downstream signaling pathways.

Specifically, dopamine D2-like receptors (D2, D3, and D4) are negatively coupled to adenylate cyclase. nih.gov Activation of these receptors by dopamine leads to a decrease in cyclic AMP (cAMP) levels. nih.gov As an antagonist, this compound would prevent dopamine from inhibiting adenylate cyclase, thus potentially modulating intracellular cAMP levels. nih.gov

Beyond its primary action on dopamine receptors, this compound has also been shown to inhibit STAT proteins, specifically STAT3 and STAT5. medchemexpress.comselleckchem.comselleckchem.com STAT proteins are involved in signal transduction pathways activated by cytokines and growth factors, playing a role in processes like cell proliferation and survival. researchgate.netmdpi.comnih.gov For instance, this compound has been found to suppress the phosphorylation of STAT3 at Tyr705 and Src at Tyr416 in certain cancer cell lines, inhibiting the expression of anti-apoptotic markers. mdpi.com It has also been shown to decrease phospho-STAT5 expression in prolactinoma cells. spandidos-publications.com This inhibition of STAT signaling suggests additional molecular mechanisms through which this compound may exert effects, particularly in contexts beyond its traditional use as an antipsychotic. medchemexpress.comselleckchem.comselleckchem.comresearchgate.netmdpi.comnih.govspandidos-publications.com

Furthermore, research indicates that dopamine receptors can form protein-protein interactions with other receptors, such as the orphan receptor G protein-coupled receptor 143 (GPR143). nih.gov Studies have shown that this compound can also modulate the activity of GPR143. nih.gov Co-expression of GPR143 has been observed to decrease the activity of dopamine D2 and D3 receptors, suggesting that dimerization between these receptors may negatively modulate dopamine receptor activity. nih.gov

Downstream Cellular and Molecular Effects in Neural Systems

The primary downstream cellular effect of dopamine receptor blockade by this compound in neural systems is the modulation of neuronal activity and neurotransmission. By preventing dopamine from binding to its receptors, this compound alters the signaling cascades that would normally be initiated by dopamine. This is particularly relevant in brain regions with high densities of dopamine receptors, such as the striatum and pituitary. nih.govnih.gov

In the anterior pituitary, dopamine inhibits adenylate cyclase via D2 receptors, leading to decreased cAMP levels and inhibition of prolactin secretion. nih.gov this compound, by blocking these D2 receptors, counteracts the inhibitory effect of dopamine, potentially influencing prolactin release. cambridge.org

In the striatum, dopamine plays a crucial role in regulating motor control and reward pathways. apexbt.com Blockade of striatal dopamine D2 receptors by typical antipsychotics can lead to alterations in motor function. williams.educambridge.org

Beyond its effects on dopamine-mediated signaling, this compound's inhibition of STAT proteins can have broader cellular consequences. STAT signaling is involved in various cellular processes, and its inhibition by this compound has been linked to reduced cell proliferation and induction of apoptosis in certain cell types, including cancer cells. medchemexpress.comselleckchem.comselleckchem.commdpi.comnih.govspandidos-publications.com For example, this compound has been shown to induce autophagy-mediated apoptosis in brain cancer cells by inhibiting STAT3 activation and its downstream targets like Mcl-1 and Bcl-2. mdpi.com Similarly, in hepatocellular carcinoma cells, this compound inhibited STAT3 phosphorylation and down-regulated downstream genes. nih.gov In prolactinoma cells, this compound treatment decreased p-STAT5, Bcl-xL, and cyclin D1 expression. spandidos-publications.com These findings suggest that this compound's molecular effects extend beyond direct receptor antagonism to influence intracellular pathways involved in cell survival and growth.

Relationship between Receptor Blockade and Behavioral Effects

The behavioral effects of this compound are largely attributed to its blockade of dopamine receptors, particularly in brain regions involved in motor control, reward, and motivation. apexbt.comfda.govdrugbank.com The ability of this compound to suppress motor and phonic tics in Tourette's Disorder is thought to be primarily a function of its dopaminergic blocking activity, particularly at D2 receptors in the nigrostriatal pathway. fda.govdrugbank.comcambridge.org In the context of psychosis, blockade of D2 receptors in the mesolimbic pathway is thought to contribute to the reduction of positive symptoms. cambridge.org

Studies in animals have investigated the relationship between dopamine receptor blockade by this compound and various behaviors. In hungry rats, this compound attenuated lever-pressing and running for food reward, and also impaired the acquisition of a lever-pressing habit motivated by food reward in a dose-dependent manner. apexbt.com This suggests that dopamine receptor blockade interferes with motivated behaviors. Further research comparing the effects of this compound and nonreinforcement on operant responding in rats indicated that this compound produced an extinction-like decrease in reinforced responding, suggesting a reduction in the effects of reinforcement. queensu.ca These studies support the idea that dopamine, and its blockade by this compound, is involved in the control of behavior by reward. queensu.caqueensu.ca

The behavioral effects observed with this compound are consistent with the known roles of dopamine pathways in motor function, motivation, and reward. apexbt.comqueensu.caqueensu.ca While the exact mechanisms underlying the suppression of tics are not fully understood, it is believed to involve the modulation of dysregulated dopaminergic activity. patsnap.com

Pharmacokinetics of Pimozide in Research Contexts

Absorption and Bioavailability Characteristics

Research indicates that pimozide is absorbed from the gastrointestinal tract after oral administration. mims.com Studies have shown that more than 50% of an administered oral dose is absorbed. mims.comdrugbank.comfda.gove-lactancia.orghres.canih.govfda.gov Peak serum levels are generally observed between 6 and 8 hours post-ingestion, with a reported range of 4 to 12 hours. mims.comdrugbank.comfda.gove-lactancia.orghres.cafda.gov

The bioavailability of this compound after oral administration is reported to be around 50%. mdpi.combiorxiv.orgnih.gov This limited bioavailability suggests that factors such as incomplete absorption or significant first-pass metabolism may play a role. mdpi.combiorxiv.orgnih.gov

Recent in vitro transport studies using Caco-2 cells have demonstrated that this compound is transported by ABCB1 (P-glycoprotein). biorxiv.orgpharmgkb.org This efflux transporter can restrict the absorption of its substrates in the intestine. biorxiv.orgplos.org Research suggests that the limited bioavailability of this compound might be partly attributed to its being a substrate for P-gp-mediated efflux in the gastrointestinal tract. biorxiv.orgnih.gov Studies have shown that substances inhibiting P-gp, such as sertraline (B1200038) and aripiprazole (B633), can significantly decrease the efflux ratio of this compound in vitro, potentially enhancing its absorption. biorxiv.orgnih.govpharmgkb.orgplos.org

Distribution and Tissue Affinity

While detailed research data on the comprehensive tissue distribution and affinity of this compound is not extensively documented in the provided sources, some information regarding its presence in the central nervous system is available from research contexts.

Central Nervous System Distribution

This compound is known to exert its primary pharmacological effects by blocking dopaminergic receptors, particularly the dopamine (B1211576) D2 receptor, in the central nervous system (CNS). wikipedia.orgmims.comdrugbank.comfda.govhres.cafda.govmentalhealth.commdpi.com This indicates that this compound successfully crosses the blood-brain barrier and achieves concentrations in the brain sufficient to interact with its target receptors.

Animal studies have provided some insights into this compound's distribution in brain tissue. For instance, research in mice has shown that after an intraperitoneal injection of 1 mg/kg, this compound is detectable in the brain and spinal cord within 1 hour. nih.gov Another study using subcutaneous injection of 0.63 mg/kg in mice reported approximately 30 pg of this compound per mg of brain tissue after 8 hours and 6 pg after 32 hours. nih.gov Based on these studies, it was estimated that around 20 pg of this compound per mg of brain tissue might be present 24 hours after a 1 mg/kg injection in mice. nih.gov

Biotransformation and Metabolic Pathways

This compound undergoes extensive metabolism, primarily in the liver. mims.comfda.gove-lactancia.orghres.cafda.govnih.gov The main metabolic process is N-dealkylation. drugbank.comfda.gove-lactancia.orghres.canih.govfda.gov

Role of Cytochrome P450 Isoenzymes (CYP3A4, CYP1A2, CYP2D6)

The metabolism of this compound is primarily catalyzed by cytochrome P450 (CYP) isoenzymes. mims.comdrugbank.comfda.govnih.govfda.govnih.govpage-meeting.orgresearchgate.netnih.govrwandafda.gov.rw Research consistently highlights the significant role of CYP3A4 in this compound's biotransformation. mims.comdrugbank.comfda.govnih.govfda.govnih.govpage-meeting.orgresearchgate.netnih.govrwandafda.gov.rw CYP1A2 also contributes to the metabolism, albeit to a lesser extent. mims.comdrugbank.comfda.govnih.govfda.govpage-meeting.orgnih.govrwandafda.gov.rw

More recent research has also established a notable role for CYP2D6 in this compound metabolism, particularly in the formation of specific metabolites. mims.comfda.govnih.govpage-meeting.orgresearchgate.netnih.govrwandafda.gov.rwcambridge.orgnih.gov While earlier in vitro studies primarily focused on N-dealkylation via CYP3A4 and CYP1A2, subsequent in vivo observations of drug interactions with CYP2D6 inhibitors and CYP2D6 genotype-dependent effects prompted further investigation into the role of this isoenzyme. researchgate.netnih.govnih.gov Studies using human liver microsomes have shown that the formation rates of certain metabolites are correlated with the abundance of CYP2D6 protein. nih.gov

The relative contributions of CYP3A4 and CYP2D6 to this compound metabolism have been further clarified through in vitro studies using recombinant enzymes and human liver microsomes. CYP3A4 primarily catalyzes the formation of 1,3-dihydro-1-(4-piperidinyl)-2H-benzimidazol-2-one (DHPBI) through N-dealkylation. pharmgkb.orgresearchgate.netnih.govnih.gov CYP2D6, on the other hand, is primarily responsible for the formation of hydroxylated metabolites, specifically 5-hydroxythis compound and 6-hydroxythis compound. pharmgkb.orgresearchgate.netnih.govnih.gov

Research indicates that decreased activity of either CYP3A4 or CYP2D6 may impact this compound metabolism. researchgate.net Interindividual variability in the expression and activity of these enzymes can contribute to variability in this compound pharmacokinetics. page-meeting.orgresearchgate.net

First-Pass Metabolism

This compound appears to undergo significant first-pass metabolism in the liver after oral administration. fda.gove-lactancia.orghres.cafda.govcambridge.orgidrblab.net This extensive metabolism during the initial passage through the liver contributes to its observed oral bioavailability of less than 100%. mdpi.combiorxiv.orgnih.gov The primary enzymes involved in this first-pass effect are the CYP isoenzymes, predominantly CYP3A4 and, to a lesser extent, CYP1A2 and CYP2D6, as discussed in the biotransformation section. mims.comdrugbank.comfda.govnih.govfda.govnih.govpage-meeting.orgresearchgate.netnih.govrwandafda.gov.rw

The mean elimination half-life of this compound has been reported to be approximately 55 hours in schizophrenic patients and around 29 ± 10 hours in a single-dose study of healthy volunteers. mims.comdrugbank.comfda.gove-lactancia.orghres.canih.govfda.govhres.ca Significant interindividual variability in this compound pharmacokinetics, including peak serum levels and the area under the serum level-time curve, has been observed in research studies. fda.gove-lactancia.orghres.cafda.govrwandafda.gov.rwhres.ca This variability can be influenced by factors such as CYP2D6 genotype. mims.compage-meeting.orgnih.govcambridge.org

Summary of Key Pharmacokinetic Parameters (Research Contexts)

ParameterValue / DescriptionSource Indices
Absorption> 50% after oral administration mims.comdrugbank.comfda.gove-lactancia.orghres.canih.govfda.gov
Time to Peak Plasma ConcentrationApprox. 6-8 hours (range: 4-12 hours) mims.comdrugbank.comfda.gove-lactancia.orghres.cafda.gov
Bioavailability~50% mdpi.combiorxiv.orgnih.gov
Plasma Protein Binding99% mims.com
Major Metabolic PathwayN-dealkylation drugbank.comfda.gove-lactancia.orghres.canih.govfda.gov
Primary Metabolizing EnzymesCYP3A4, CYP1A2, CYP2D6 mims.comdrugbank.comfda.govnih.govfda.govnih.govpage-meeting.orgresearchgate.netnih.govrwandafda.gov.rw
Major Metabolites Identified1-(4-piperidyl)-2-benzimidazolinone (DHPBI), 4,4-bis(4-fluorophenyl) butyric acid, 5-hydroxythis compound, 6-hydroxythis compound fda.gove-lactancia.orghres.cafda.govpharmgkb.orgresearchgate.netnih.govnih.govhres.ca
Activity of Major Metabolites1-(4-piperidyl)-2-benzimidazolinone and 4,4-bis(4-fluorophenyl) butyric acid have no antipsychotic activity. e-lactancia.orghres.ca
First-Pass MetabolismSignificant fda.gove-lactancia.orghres.cafda.govcambridge.orgidrblab.net
Elimination Half-LifeApprox. 55 hours (schizophrenic patients), 29 ± 10 hours (healthy volunteers) mims.comdrugbank.comfda.gove-lactancia.orghres.canih.govfda.govhres.ca
Route of EliminationPrimarily via kidney (metabolites) fda.govhres.cafda.gov

Elimination and Excretion Routes

This compound undergoes extensive metabolism, primarily through N-dealkylation in the liver. This metabolic process is mainly facilitated by the cytochrome P450 3A4 (CYP3A4) enzyme system, with lesser contributions from cytochrome P450 1A2 (CYP1A2) and cytochrome P450 2D6 (CYP2D6). fda.gove-lactancia.orgdrugbank.comhres.capage-meeting.orgdrugs.com Two primary metabolites have been identified: 1-(4-piperidyl)-2-benzimidazolinone and 4,4-bis(4-fluorophenyl) butyric acid. fda.gove-lactancia.orghres.ca The antipsychotic activity of these metabolites has not been determined in research. fda.gove-lactancia.orghres.ca

The major route of elimination for this compound and its metabolites is through the kidneys, with only a very small fraction of unchanged this compound being excreted in the urine. fda.govhres.cadrugs.com Excretion also occurs via feces. mims.com

Half-Life Variability and Determinants

The mean serum elimination half-life of this compound has been reported to be approximately 55 hours in schizophrenic patients. fda.gove-lactancia.orghres.cafda.gov However, research indicates variability in half-life depending on the study population. In adults with Tourette's syndrome, the mean elimination half-life was reported as 111 hours, while in children with Tourette's syndrome, it was 66 hours. researchgate.netnih.gov

Genetic variations significantly influence this compound half-life. In adults classified as CYP2D6 poor metabolizers, the half-life is approximately 60 hours, which is double the approximately 30 hours observed in normal metabolizers. cambridge.org This difference in half-life impacts the time required to reach steady-state concentrations, with poor metabolizers requiring nearly two weeks compared to six days in normal metabolizers. cambridge.org

Determinants of half-life variability include the activity of the CYP enzyme systems involved in its metabolism, particularly CYP3A4 and CYP2D6. fda.gove-lactancia.orgdrugbank.comhres.capage-meeting.orgdrugs.com Inhibition or induction of these enzymes can alter the rate of metabolism and thus affect the half-life. fda.gove-lactancia.orghres.cadrugs.commims.com For instance, strong inhibitors of CYP3A4 and CYP2D6 can decrease this compound metabolism, potentially leading to elevated plasma levels and a prolonged half-life. fda.gove-lactancia.orghres.cadrugs.commims.com

Interindividual Variability in Pharmacokinetics

Significant interindividual variability in this compound pharmacokinetics has been observed in research studies. page-meeting.orgresearchgate.netnih.gov This variability is evident in parameters such as the area under the serum concentration-time curve (AUC) and peak serum levels. fda.gove-lactancia.orghres.cafda.gov For example, a more than ten-fold to thirteen-fold interindividual difference in AUC and peak serum levels has been reported among studied patients. fda.gove-lactancia.orghres.cafda.gov

Several factors contribute to this interindividual variability. Genetic polymorphisms in the CYP enzymes, particularly CYP2D6, play a significant role. fda.govpage-meeting.orgmims.comcambridge.orgpharmgkb.org Individuals with genetic variations resulting in poor CYP2D6 metabolism exhibit higher this compound concentrations compared to extensive metabolizers. fda.govmims.compharmgkb.org The concentrations observed in poor CYP2D6 metabolizers can be similar to those seen when strong CYP2D6 inhibitors are co-administered. fda.gov

Variability in CYP3A and CYP1A2 expression may also contribute to interindividual differences in this compound metabolism. researchgate.net Additionally, drug interactions involving these isoforms can impact pharmacokinetics. fda.gove-lactancia.orghres.capage-meeting.orgdrugs.commims.comresearchgate.netpharmgkb.org While the significance of the observed interindividual variability in relation to clinical findings is not always clear, research highlights the importance of understanding these factors in the context of this compound disposition. fda.govhres.cafda.gov

Pharmacokinetic ParameterValue / ObservationStudy PopulationSource
Mean Serum Elimination Half-LifeApproximately 55 hoursSchizophrenic patients fda.gove-lactancia.orghres.cafda.gov
Mean Elimination Half-Life111 hoursAdults with Tourette's syndrome researchgate.netnih.gov
Mean Elimination Half-Life66 hoursChildren with Tourette's syndrome researchgate.netnih.gov
Half-Life (CYP2D6 Poor Metabolizers)Approximately 60 hoursAdults cambridge.org
Half-Life (CYP2D6 Normal Metabolizers)Approximately 30 hoursAdults cambridge.org
Interindividual Variability (AUC & Peak Levels)More than ten-fold to thirteen-fold difference observedPatients (specifically schizophrenic patients) fda.gove-lactancia.orghres.cafda.gov

Clinical Research and Therapeutic Applications Beyond Primary Indications

Neurological Disorders

Obsessive-Compulsive Disorder (OCD) as Adjunctive Therapy

Pimozide has been explored as an adjunctive therapy for obsessive-compulsive disorder (OCD), particularly in patients who have not responded adequately to standard treatments like serotonin (B10506) reuptake inhibitors (SRIs). Early open-label studies suggested some benefit with this compound augmentation in patients unresponsive to fluvoxamine, especially in individuals with comorbid chronic tics or schizotypal disorder. psychiatryonline.orgcambridge.org While not as extensively studied as some other antipsychotics like risperidone (B510) or haloperidol (B65202) in controlled trials for OCD augmentation, the observed responses in studies including patients with comorbid tics suggest a potential role related to its dopamine (B1211576) antagonist properties. psychiatryonline.orgnih.gov

Huntington's Disease

This compound, a dopamine antagonist, has been investigated for its potential in managing the hyperkinetic movements, such as chorea, associated with Huntington's disease. nih.govnursece4less.com Early clinical trials explored the use of this compound, sometimes in combination with other dopamine antagonists like tetrabenazine (B1681281), to affect dopamine activity in the basal ganglia. nih.govsemanticscholar.org While some early studies reported initial improvement in chorea, maintaining this effect over longer periods proved challenging. nih.gov Research in Huntington's disease continues to explore various therapeutic approaches, including those targeting dopamine pathways. ucl.ac.ukiospress.com

Potential in Amyotrophic Lateral Sclerosis (ALS) for Neuromuscular Junction Transmission

This compound has been investigated for its potential to improve neuromuscular junction transmission in Amyotrophic Lateral Sclerosis (ALS). Studies in animal models, including C. elegans, zebrafish, and mice, identified this compound as a compound that could acutely restore neuromuscular transmission. nih.govals.org This effect is hypothesized to involve the blockade of T-type Ca2+ channels at neuromuscular junctions, enhancing synaptic activity. nih.govals.org Based on promising results in these models, short-term clinical trials in patients with sporadic ALS were undertaken to assess safety and potential benefit. nih.govals.org Preliminary findings from small studies suggested potential for benefit based on electrophysiological measures of muscle function, leading to the initiation of larger, longer-term trials to determine its effectiveness in slowing ALS progression. nih.govals.orgbraincanada.caresearchgate.netucalgary.ca However, some preclinical studies involving chronic administration in mouse models of ALS did not show significant benefit in motor function or survival and in some cases exacerbated deficits. nih.govresearchgate.net

Delusional Parasitosis

This compound has been a prominent treatment option for delusional parasitosis, a condition characterized by a fixed false belief of infestation by parasites. cambridge.orgmedicaljournals.senih.govmdedge.comnih.gov Its use in this indication is supported primarily by case series and reports demonstrating efficacy in achieving partial or full remission of symptoms in a majority of patients. cambridge.orgmedicaljournals.senih.govnih.gov While some early placebo-controlled trials were conducted, they were often limited by methodological issues and small sample sizes. cambridge.org A meta-analysis of case reports indicated a notable remission rate with this compound treatment. medicaljournals.se Despite its reported efficacy, the use of this compound for delusional parasitosis has been impacted by concerns regarding its side effect profile. nih.govmdedge.comnih.gov

Research Findings in Delusional Parasitosis:

Study TypeNumber of PatientsOutcome (Improvement/Remission)Citation
Case Series/Reports (Aggregate)5394% (50 improved/remitted) cambridge.org
Case Series (Subset)18 (on this compound)61% (11 improved/remitted) nih.govnih.gov
Double-Blind, Placebo-Controlled Crossover11Significant response vs. placebo for itch delusions nih.govnih.gov

Post-COVID-19 Tinnitus

Research is exploring the potential use of this compound in treating tinnitus that has occurred following COVID-19 infection. nih.govclinicaltrials.euensayosclinicos.es This investigation is based on the hypothesis that dopamine receptor modulation may influence tinnitus. tinnitustalk.com Clinical trials are underway to investigate if dopamine receptor modulation can be effectively used to treat COVID-19 induced tinnitus. tinnitustalk.comdrugbank.com

Oncological Research and Novel Therapeutic Avenues

This compound has demonstrated anticancer effects in various cancer types in preclinical studies, suggesting novel therapeutic avenues. Research has indicated its potential in leukemia, melanoma, retinoblastoma, breast cancer, prostate cancer, hepatocellular carcinoma, and osteosarcoma. frontiersin.orgspandidos-publications.com The proposed mechanisms of action in cancer include acting as a dopamine antagonist, inhibiting STAT pathways (STAT5 in leukemia, STAT3 in prostate cancer and hepatocellular carcinoma), inducing reactive oxygen species (ROS) production, suppressing cell proliferation, migration, and colony formation, and promoting apoptosis. frontiersin.orgspandidos-publications.commdpi.comoncotarget.comnih.govspandidos-publications.com

Specific findings in oncological research include:

Prostate Cancer: this compound inhibited proliferation, migration, and colony formation in human prostate cancer cell lines, with effects linked to increased ROS production. frontiersin.org In vivo studies in mouse models showed reduced prostate cancer progression with this compound treatment, associated with increased ROS generation. frontiersin.org

Brain Tumors: this compound significantly suppressed the growth of brain cancer cells in vitro by modulating STAT3-mediated autophagy signaling, leading to increased apoptosis. mdpi.comaacrjournals.org Oral administration of this compound suppressed brain tumor growth in mouse models. mdpi.com

Breast Cancer: this compound has been shown to suppress breast cancer cell growth in vitro in a dose- and time-dependent manner and promote apoptosis. oncotarget.comnih.gov It also inhibited epithelial mesenchymal transition and cell migration and showed potent antitumor activity in xenograft animal models, reducing lung metastases. oncotarget.comnih.gov

Melanoma: this compound exhibited antitumour activity in melanoma cells by regulating proliferation, apoptosis, and migration. spandidos-publications.com

Liver Cancer: this compound inhibited the growth of hepatocellular carcinoma (HCC) cells in vitro, promoting G0/G1 phase arrest without significant cell death. spandidos-publications.com Its anti-proliferative effects were reversible and associated with ROS production. spandidos-publications.com this compound also enhanced the inhibition of HCC cell proliferation by sorafenib, suggesting potential as an adjuvant therapy. spandidos-publications.com

General Antitumor Activity Across Various Cancer Types

Preclinical studies have shown that this compound exhibits antitumor effects in several cancer cell lines and animal models. Its activity has been reported in hepatocellular carcinoma, melanoma, breast cancer, myelogenous leukemia, osteosarcoma, and brain tumors. spandidos-publications.come-century.usaacrjournals.orgoncotarget.com this compound has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell types. spandidos-publications.come-century.usaacrjournals.orgoncotarget.com For instance, it demonstrated significant reduction in the viability of different brain cancer cell lines with IC50 values ranging from 11µM to 20µM after 24 hours of treatment. aacrjournals.org this compound has also been identified as an inhibitor of ARPC2, a subunit of the Arp2/3 complex, which is crucial for cell migration and invasion in various cancer cell lines. nih.gov This inhibition of ARPC2 contributes to its antimetastatic activity observed in in vivo models. nih.gov

Breast Cancer Research

Research into this compound's effects on breast cancer cells has revealed several mechanisms by which it exerts its antitumor activity. sciencedaily.comoncotarget.comnih.gov

Inhibition of Cell Proliferation, Migration, and Invasion

This compound has been shown to inhibit the proliferation of breast cancer cells in a dose- and time-dependent manner. nih.govoncotarget.com Studies using cell lines such as MDA-MB-231 and MCF-7 have demonstrated this effect. nih.govnih.gov Beyond proliferation, this compound also suppresses the migration and invasion of breast cancer cells in vitro. nih.govoncotarget.com This is partly attributed to its ability to downregulate the expression of matrix metalloproteinases (MMPs), enzymes involved in the degradation of the extracellular matrix, which is essential for cancer cell invasion and metastasis. oncotarget.com Additionally, this compound has been shown to reduce lung metastasis in breast cancer xenograft models in vivo. nih.govoncotarget.com

Induction of Apoptosis and Cell Cycle Arrest

This compound promotes apoptosis in breast cancer cells, as evidenced by increased apoptotic cell populations and the activation of caspases. nih.govnih.gov It has been shown to induce cell cycle arrest, specifically in the G0/G1 phase, preventing cancer cells from progressing through the cell cycle and proliferating. e-century.usoncotarget.com This induction of apoptosis and cell cycle arrest contributes significantly to its anti-proliferative effects. e-century.usnih.gov

Modulation of Signaling Pathways (AKT, VEGFR2, RAN GTPase, RAF/ERK, MMPs, STAT3, STAT5)

This compound influences several key signaling pathways involved in breast cancer progression. It has been shown to downregulate the expression and inhibit the signaling of AKT, a pathway frequently activated in cancer that promotes cell survival and growth. nih.govoncotarget.comsysmex-inostics.com this compound also reduces the phosphorylation of VEGFR2 (Vascular Endothelial Growth Factor Receptor 2), a receptor crucial for angiogenesis, the formation of new blood vessels that supply tumors. nih.govoncotarget.com Furthermore, it decreases the expression of RAN GTPase, a protein involved in cell division and nuclear transport, which is often overexpressed in cancer. oncotarget.com Research indicates that this compound can block the RAF/ERK signaling pathway, which plays a role in cell proliferation, invasion, and migration. nih.govresearchgate.net this compound's impact on MMPs, leading to reduced expression, contributes to its anti-invasive properties. oncotarget.com this compound has also been reported to inhibit STAT3 and STAT5 activity, transcription factors that are often constitutively active in breast cancer and contribute to proliferation, survival, and metastasis. spandidos-publications.come-century.usoncotarget.commdpi.com

Lung Cancer Research

This compound has demonstrated inhibitory effects on lung cancer cells. Studies have shown that it can suppress cell proliferation in lung cancer cell lines, such as A549 cells. nih.govnih.govoncotarget.com Research is exploring the potential of delivering this compound via nanostructured lipid carriers to enhance its effectiveness and targeting in lung cancer treatment. nih.govnih.gov This approach has shown improved anticancer activity compared to free this compound in in vitro studies. nih.govnih.gov

Prostate Cancer Research

In prostate cancer research, this compound has been found to inhibit cell growth, proliferation, colony formation, and migration in prostate cancer cell lines like DU145 and LNCaP. spandidos-publications.comresearchgate.net It induces G1 phase cell cycle arrest in these cells. spandidos-publications.com A key mechanism identified in prostate cancer is the suppression of STAT3 activation by this compound. spandidos-publications.come-century.us this compound reduces the basal STAT3 activation and can reverse STAT3 activation induced by IL-6, a cytokine that promotes STAT3 signaling in prostate cancer. spandidos-publications.com Furthermore, this compound has been shown to inhibit the self-renewal capacity of prostate cancer stem-like cells. researchgate.net Another mechanism involves the generation of reactive oxygen species (ROS), which contributes to its inhibitory effects on prostate cancer cells. mdpi.comnih.gov Studies in transgenic mouse models of prostate cancer have also shown that this compound can reduce tumor progression. nih.gov

Inhibition of Cell Growth and Migration

Studies have demonstrated that this compound can inhibit the proliferation, migration, and formation of colonies and spheres in various cancer cell types. In prostate cancer, this compound reduced proliferation, migration, and colony/sphere formation in LNCaP and DU145 cells. tandfonline.comspandidos-publications.com Similarly, in hepatocellular carcinoma (HCC) cells, this compound inhibited cell proliferation, sphere formation capacity, and migration. nih.govoncotarget.comnih.govresearchgate.net The compound has also been shown to inhibit cell proliferation, colony formation, and sphere formation in osteosarcoma cells. nih.gov Furthermore, this compound treatment suppressed the invasion and migration of triple-negative breast cancer (TNBC) cells in vitro. tandfonline.com

Suppression of STAT3 Activation

A key mechanism identified for this compound's anti-cancer effects is the suppression of Signal Transducer and Activator of Transcription 3 (STAT3) activation. This compound has been shown to inhibit phosphorylated STAT3 (Tyr705) in multiple cancer types. tandfonline.com In prostate cancer cells, this compound suppressed basal STAT3 activation and reversed STAT3 activation induced by IL-6 addition. spandidos-publications.comresearchgate.netnih.gov In hepatocellular carcinoma, this compound abrogated interleukin-6 (IL-6)-mediated STAT3 phosphorylation (Tyr705) and suppressed STAT3 activity by attenuating STAT3-dependent luciferase activity and down-regulating the transcription levels of downstream genes of STAT3 signaling. nih.govoncotarget.comresearchgate.netoncotarget.com The inhibition of phosphorylated STAT3 (Tyr705) by this compound correlated with the suppression of invasion and migration in TNBC cells. tandfonline.com Mechanistically, this inhibition led to a downregulation of downstream transcriptional targets involved in metastatic progression, such as matrix metalloproteinase-9 (MMP-9) and vimentin. tandfonline.com this compound also inhibited STAT3 activation in osteosarcoma cells. nih.gov

Brain Tumor Research

Research into this compound's effects on brain tumors indicates its potential as a therapeutic agent by targeting oncogenic pathways and cancer stem-like properties. aacrjournals.orgncri.org.uk

This compound has shown a significant reduction in the viability of several brain cancer cell lines, including U-87MG, U-251MG, DAOY, and T98G, inducing apoptosis. aacrjournals.orgncri.org.uknih.govnih.gov Oral administration of this compound has been shown to inhibit brain tumor growth in an intracranial tumor model. aacrjournals.orgncri.org.uknih.gov

Reduction in Cancer Stem-Like Properties

This compound treatment has been linked to a reduction in the stem cell-like properties of brain cancer cells. This is evidenced by a concentration-dependent decrease in the expression of markers associated with stemness, including GLI1, OCT4, SOX2, and NANOG, in various brain cancer cell lines. aacrjournals.org Inhibition of USP1 by this compound in glioblastoma (GBM) cells has also been shown to inhibit stem cell maintenance and decrease the expression of SOX2. oup.comimrpress.com

Targeting SHH Signaling (GLI1, c-Myc)

Studies suggest that this compound may inhibit the growth of brain cancer cells by targeting the Sonic Hedgehog (SHH) signaling pathway, specifically through its effects on GLI1 and c-Myc. aacrjournals.org this compound treatment has been shown to inhibit the expression of the proto-oncogene c-Myc in brain cancer cell lines. aacrjournals.orgnih.gov The inhibition of both Gli1 and c-Myc expression suggests that this compound might target SHH signaling. aacrjournals.org

Hepatocellular Carcinoma (HCC) Research

This compound has demonstrated anti-cancer activity in hepatocellular carcinoma (HCC) research, affecting cell growth, migration, and stem-like characteristics. nih.govoncotarget.comnih.govresearchgate.netoncotarget.comresearchgate.net

Inhibition of Cell Proliferation, Migration, Colony, and Sphere Formation

In HCC cells and stem-like cells, this compound has been found to inhibit cell proliferation, migration, colony formation, and sphere formation. nih.govoncotarget.comnih.govresearchgate.netoncotarget.comresearchgate.net These inhibitory effects have been observed in various HCC cell lines. nih.govoncotarget.comnih.govresearchgate.netoncotarget.com this compound inhibited cell proliferation and sphere formation capacities in HCC cells by inducing G0/G1 phase cell cycle arrest. nih.govoncotarget.comresearchgate.net The compound also inhibited the self-renewal capacity of HCC cells, as shown by reduced colony and sphere formation in a dose-dependent manner. nih.govoncotarget.comresearchgate.netoncotarget.com Beyond inhibiting STAT3, this compound has also been shown to inhibit HCC cell growth by disrupting the Wnt/β-catenin signaling pathway and reducing epithelial cell adhesion molecule (EpCAM) expression. ijbs.comoncotarget.com

Summary of this compound's Effects on Cell Growth, Migration, and STAT3 Activation

Cancer TypeEffect on Cell ProliferationEffect on Cell MigrationEffect on Colony/Sphere FormationSTAT3 InhibitionRelevant Citations
Prostate CancerInhibitedInhibitedInhibitedYes tandfonline.comspandidos-publications.comresearchgate.netnih.gov
Hepatocellular CarcinomaInhibitedInhibitedInhibitedYes tandfonline.comnih.govoncotarget.comnih.govresearchgate.netoncotarget.comresearchgate.net
OsteosarcomaInhibitedNot specifiedInhibitedYes tandfonline.comnih.gov
TNBCNot specifiedInhibitedNot specifiedYes tandfonline.com
Brain TumorReduced viabilityNot specifiedNot specifiedYes tandfonline.comaacrjournals.orgncri.org.uknih.govnih.govmdpi.com

Summary of this compound's Effects in Brain Tumor Research

EffectRelevant Markers/Pathways TargetedRelevant Citations
Reduced Cell Viability & Induced ApoptosisNot specified aacrjournals.orgncri.org.uknih.govnih.gov
Inhibition of Tumor Growth (in vivo)Not specified aacrjournals.orgncri.org.uknih.gov
Reduction in Cancer Stem-Like PropertiesGLI1, OCT4, SOX2, NANOG, USP1 aacrjournals.orgoup.comimrpress.com
Targeting SHH SignalingGLI1, c-Myc aacrjournals.org
Suppression of STAT3 ActivationSTAT3 tandfonline.comncri.org.uknih.govmdpi.com

Summary of this compound's Effects in Hepatocellular Carcinoma (HCC) Research

EffectRelevant Mechanisms/Pathways TargetedRelevant Citations
Inhibition of Cell ProliferationG0/G1 cell cycle arrest nih.govoncotarget.comnih.govresearchgate.netoncotarget.comresearchgate.net
Inhibition of Cell MigrationNot specified nih.govoncotarget.comnih.govresearchgate.netoncotarget.comresearchgate.net
Inhibition of Colony FormationNot specified nih.govoncotarget.comnih.govresearchgate.netoncotarget.comresearchgate.net
Inhibition of Sphere FormationNot specified nih.govoncotarget.comnih.govresearchgate.netoncotarget.comresearchgate.net
Suppression of STAT3 ActivityAttenuating STAT3-dependent luciferase activity, downregulating downstream genes nih.govoncotarget.comresearchgate.netoncotarget.comresearchgate.net
Reversal of Cancer Stem-Like Phenotypes (IL-6 induced)STAT3 signaling nih.govoncotarget.comresearchgate.netoncotarget.com
Disruption of Wnt/β-catenin SignalingReduction of EpCAM expression ijbs.comoncotarget.com
Suppression of STAT3 Activity in Cancer Stem-Like Cells

Research indicates that this compound can function as a STAT3 inhibitor, impacting cancer cells and cancer stem-like cells. Studies in osteosarcoma (OS) cells have shown that this compound inhibits cell proliferation, colony formation, and sphere formation in a dose-dependent manner. nih.gov It also induces G0/G1 phase cell cycle arrest and reduces the percentage of side population cells, which represent cancer stem-like cells. nih.gov Furthermore, this compound has been shown to enhance the sensitivity of OS cells to chemotherapy like 5-FU. nih.gov The mechanism involves the suppression of cellular STAT3 activity, which is often associated with poor prognosis and aggressive progression in OS. nih.gov

In hepatocellular carcinoma (HCC), this compound has also demonstrated anti-cancer effects by inhibiting stem-like cell maintenance and tumorigenicity. It inhibits cell proliferation and sphere formation in HCC cells by inducing G0/G1 phase cell cycle arrest and also inhibits HCC cell migration. nih.govoncotarget.com this compound suppresses STAT3 activity in HCC cells by reducing STAT3-dependent luciferase activity and down-regulating the transcription of downstream genes involved in STAT3 signaling. nih.govoncotarget.com It has also been shown to reverse the stem-like cell tumorigenic phenotypes induced by IL-6 treatment in HCC cells, further suggesting its potential as an anti-tumor agent by inhibiting STAT3 signaling and suppressing cancer stem-like cell maintenance. nih.govoncotarget.com

This compound's ability to suppress STAT3 activation has also been observed in prostate cancer cells, where it inhibited cell growth, colony formation, sphere formation, and migration. spandidos-publications.com It reduced the basal expression of phosphorylated STAT3 and reversed the phosphorylation induced by IL-6 addition. spandidos-publications.com

Melanoma Research

Research into melanoma has explored this compound's effects on cell growth, migration, invasion, and key signaling pathways.

Inhibition of Cell Growth and Migration

This compound has shown the ability to inhibit the growth and migration of melanoma cells. Studies using the B16 melanoma cell line demonstrated that this compound inhibited cell growth with relatively low cytotoxicity at certain concentrations. nih.gov Wound-healing assays indicated that this compound treatment significantly inhibited the migration of B16 cells. nih.gov The anti-metastatic activity of this compound has also been suggested to be mediated by the inhibition of ARPC2, a subunit of the Arp2/3 complex involved in migration and invasion, which is relevant to melanoma's metastatic potential. frontiersin.orgresearchgate.net

Modulation of STAT5 Phosphorylation and Caspases

In melanoma research, this compound has been noted for its potential to regulate tumor immunity through inhibiting the activities of STAT3 and STAT5. nih.gov Specifically, STAT5 phosphorylation is considered to play an important role in melanoma cell survival, and this compound has been investigated in this context. nih.gov Furthermore, this compound-induced apoptotic death in B16 melanoma cells has been confirmed by the upregulation of cleaved caspase 3 and cleaved caspase 7. nih.govresearchgate.net This suggests that this compound can induce apoptosis in melanoma cells, potentially via the mitochondrial apoptotic pathway, as indicated by the increase in apoptosis-associated proteins like cleaved caspase 3 and cleaved caspase 7 and a decrease in proliferation-associated proteins like p-STAT3, p-STAT5, cyclin D1, and PCNA in combination therapy studies. researchgate.net

Colorectal Cancer Research

Studies on colorectal cancer have investigated this compound's impact on cell migration and invasion, identifying a specific molecular target.

Inhibition of Migration and Invasion via ARPC2 Binding

This compound has been identified as a migrastatic drug and an inhibitor of ARPC2, a subunit of the Arp2/3 complex. nih.govresearchgate.net The Arp2/3 complex is crucial for the formation of cellular protrusions like lamellipodia and invadopodia, which are essential for cancer cell migration and invasion. nih.govresearchgate.net Research has shown that this compound inhibits the migration and invasion of various cancer cells, including those from the colon. researchgate.netnih.govresearchgate.netmdpi.com Through techniques like drug affinity responsive target stability (DARTS) analysis and cellular thermal shift assay (CETSA), it has been confirmed that this compound directly binds to ARPC2. nih.govresearchgate.net This binding increases the lag phase of Arp2/3 complex-dependent actin polymerization and inhibits the vinculin-mediated recruitment of ARPC2 to focal adhesions in cancer cells. nih.govresearchgate.net Studies using ARPC2 knockout and mutant colorectal cancer cell lines (DLD-1) have further validated that this compound's inhibitory effect on migration is linked to its interaction with ARPC2. nih.govresearchgate.net

Chronic Myelogenous Leukemia (CML) Research

This compound has been investigated for its effects on chronic myelogenous leukemia (CML) cells, particularly in the context of resistance to standard therapies.

Research has identified this compound as a STAT5 inhibitor that can decrease the survival of CML cells, including those resistant to kinase inhibitors like imatinib (B729). nih.govashpublications.orgashpublications.orgnih.gov STAT5 is a key mediator in the pathogenesis of CML, constitutively activated by the BCR/ABL fusion kinase, which drives the expression of survival-promoting genes. nih.govashpublications.orgnih.gov While BCR/ABL kinase inhibitors are standard treatment for CML, resistance can develop due to mutations in BCR/ABL. nih.govashpublications.org this compound decreases STAT5 tyrosine phosphorylation and the expression of STAT5 target genes in CML cell lines. nih.govashpublications.orgashpublications.orgnih.gov Importantly, it does so without directly inhibiting BCR/ABL or other tyrosine kinases, and it does not decrease the autophosphorylation of BCR/ABL or the activation of pathways like MAP kinase downstream of BCR/ABL. nih.govashpublications.orgashpublications.orgnih.gov this compound induces cell cycle arrest and apoptosis in CML cell lines and selectively inhibits the colony formation of CD34+ bone marrow cells from CML patients. nih.govashpublications.orgnih.gov Its effectiveness against cells containing the imatinib-resistant T315I BCR/ABL mutation highlights its potential in overcoming resistance. nih.govashpublications.orgnih.gov Combining this compound with kinase inhibitors like imatinib or nilotinib (B1678881) has shown enhanced effects in inhibiting STAT5 phosphorylation and inducing apoptosis in CML cells. nih.govashpublications.org

Drug Repurposing Strategies in Oncology

This compound, traditionally used as a neuroleptic, has garnered attention for its potential in oncology through drug repurposing strategies. Research indicates that this compound exhibits anti-cancer effects in various cancer types, including brain tumors, breast cancer, prostate cancer, liver cancer, osteosarcoma, and melanoma mdpi.comnih.govfrontiersin.orge-century.usoncotarget.comtandfonline.comspandidos-publications.comnih.gov.

Studies have shown that this compound can suppress the proliferation of brain cancer cell lines, such as U-87MG, Daoy, GBM 28, and U-251MG, by inducing apoptosis mdpi.com. The inhibitory concentration 50 (IC50) ranged from 12 to 16 µM after 48 hours of treatment in these cell lines mdpi.com. Mechanistically, this compound has been found to suppress the phosphorylation of STAT3 at Tyr705 and Src at Tyr416, and inhibit the expression of anti-apoptotic markers like c-Myc, Mcl-1, and Bcl-2 in brain cancer cells mdpi.com. Significant autophagy induction, confirmed by the up-regulation of LC3B, Beclin-1, and ATG5, was also observed with this compound treatment mdpi.com. Inhibiting autophagy blocked the apoptosis-inducing effects of this compound, suggesting that its apoptotic effects are mediated through autophagy mdpi.com. In vivo studies using oral administration of this compound (25 mg/kg) in athymic nude mice suppressed intracranially implanted U-87MG tumor growth by 45% mdpi.com.

In breast cancer research, this compound has been shown to suppress cell growth in vitro in MDA-MB-231 and A549 lung cancer cells in a dose- and time-dependent manner nih.govoncotarget.com. It also promoted apoptosis, indicated by cell cycle arrest and induction of double-strand DNA breaks, without affecting non-transformed breast cells (MCF10A) nih.govoncotarget.com. This compound downregulated RAN GTPase and AKT expression and inhibited the AKT signaling pathway in MDA-MB-231 cells nih.govoncotarget.com. It also inhibited epithelial mesenchymal transition, cell migration, and downregulated MMPs nih.govoncotarget.com. In vivo, this compound demonstrated antitumor activity in MDA-MB-231 xenograft models and reduced lung metastases by blocking vascular endothelial growth factor receptor 2 nih.govoncotarget.com. Further studies in breast cancer cells showed that this compound promotes apoptosis through the RAF/ERK pathway and enhances autophagy tandfonline.com.

For prostate cancer, this compound has demonstrated therapeutic effects in vivo and in vitro, which appear to be linked to increased reactive oxygen species (ROS) production frontiersin.org. This compound increased ROS generation in human prostate cancer cell lines PC-3 and DU145, inhibiting cell proliferation, migration, and colony formation frontiersin.org. Co-treatment with an antioxidant reduced this compound-induced ROS levels and counteracted its anti-proliferative effect frontiersin.org. In a transgenic mouse model of prostate cancer (TRAMP mice), this compound administration reduced cancer progression with increased ROS generation and decreased SOD activity frontiersin.org.

This compound has also been identified as a potential inhibitor of STAT3 in hepatocellular carcinoma and has been shown to suppress cancer stem-like cell maintenance nih.govspandidos-publications.com. In osteosarcoma, this compound inhibited cell proliferation, colony formation, and sphere formation, inducing G0/G1 phase cell cycle arrest and apoptosis by suppressing STAT3 activity and inducing ROS generation through suppressing catalase expression e-century.us.

In melanoma, studies suggest that while this compound alone may not be sufficient, its antitumour effects can be enhanced when combined with other agents nih.gov. Research combining this compound with the IDO inhibitor L-methyl-tryptophan (L-MT) in melanoma models showed enhanced antitumour effects, including regulation of proliferation, apoptosis, migration, and immune modulation nih.gov. This compound may regulate tumor immunity by inhibiting STAT3 and STAT5 activities nih.gov.

These findings highlight the diverse mechanisms through which this compound exerts its anti-cancer effects across different cancer types, primarily involving the modulation of proliferation, apoptosis, autophagy, and key signaling pathways like STAT3, AKT, and RAF/ERK.

Here is a data table summarizing some of the findings on this compound's effects in oncology:

Cancer TypeCell Lines/ModelsKey Mechanism(s)In Vivo Result (if applicable)
Brain CancerU-87MG, Daoy, GBM 28, U-251MG cells, U-87MG xenografts in miceInduces apoptosis via autophagy, inhibits STAT3 and Src phosphorylationSuppressed tumor growth by 45%
Breast CancerMDA-MB-231, A549 cells, MDA-MB-231 xenografts in miceInhibits proliferation and migration, promotes apoptosis, downregulates RAN GTPase and AKT, inhibits RAF/ERK pathway, enhances autophagyPotent antitumor activity, reduced lung metastases
Prostate CancerPC-3, DU145 cells, TRAMP miceIncreases ROS production, inhibits proliferation and migrationReduced cancer progression
Liver CancerHCC cellsInhibits proliferation, suppresses STAT3 and Wnt/β-catenin signaling, induces ROSNot specified in snippets
OsteosarcomaU2OS cellsInhibits proliferation, colony formation, and sphere formation, induces apoptosis and ROS by suppressing STAT3 and catalaseNot specified in snippets
MelanomaB16 cells, B16 xenografts in miceRegulates proliferation, apoptosis, and migration, inhibits STAT3 and STAT5 (enhanced by L-MT combination)Enhanced antitumour effects in combination with L-MT

Comparative Efficacy and Tolerability Studies

This compound has been compared with other antipsychotic medications, both typical and atypical, in various clinical studies, primarily focusing on its efficacy and tolerability in conditions like Tourette Syndrome and schizophrenia.

Comparison with Other Typical Antipsychotics (e.g., Haloperidol, Chlorpromazine)

Comparisons between this compound and other typical antipsychotics like haloperidol in the treatment of Tourette Syndrome have yielded varying results. A Cochrane review indicated that this compound was more effective at reducing tics than placebo but slightly less effective than haloperidol cochrane.org. However, this review also noted that this compound showed fewer side effects compared to haloperidol cochrane.org.

Another study comparing this compound and haloperidol in children and adolescents with Tourette's disorder found that at equivalent doses (mean 3.4 mg/day for this compound and 3.5 mg/day for haloperidol), this compound was superior to haloperidol in controlling symptoms nih.govpsychiatryonline.org. This study also reported that haloperidol had a threefold higher frequency of serious side effects and significantly greater extrapyramidal symptoms relative to this compound nih.govpsychiatryonline.orgresearchgate.net. Haloperidol-associated treatment-limiting adverse events were experienced by 41% of the patients nih.govpsychiatryonline.orgresearchgate.net. In a double-blind placebo-controlled study with nine patients, both this compound and haloperidol significantly decreased tic frequency, but this compound was associated with significantly fewer complaints of lethargy nih.gov.

In the context of schizophrenia, a review comparing this compound with oral neuroleptic drugs found similar results for global state, mental state, and study completion rates bmj.combmj.com. There were no consistent differences in adverse events, including deaths, reported in these comparisons bmj.combmj.com. However, this compound was more likely than typical antipsychotics to cause tremor and necessitate antiparkinsonian medication in the short term, but less likely to cause sedation in the medium term nih.gov.

Here is a data table summarizing comparative findings between this compound and Haloperidol in Tourette Syndrome:

ComparisonEfficacy in Tic ReductionSide Effect ProfileStudy PopulationKey Finding
This compound vs. HaloperidolSlightly less effective than haloperidol (Cochrane review) cochrane.orgFewer side effects than haloperidol (Cochrane review) cochrane.orgPatients with Tourette SyndromeThis compound effective vs placebo, slightly less effective than haloperidol but with fewer side effects. cochrane.org
This compound vs. HaloperidolSuperior at equivalent doses nih.govpsychiatryonline.orgSignificantly fewer serious side effects and extrapyramidal symptoms nih.govpsychiatryonline.orgresearchgate.netChildren and adolescents with Tourette's disorder nih.govpsychiatryonline.orgThis compound superior in symptom control with better tolerability. nih.govpsychiatryonline.orgresearchgate.net
This compound vs. HaloperidolBoth significantly decreased tic frequency nih.govFewer complaints of lethargy with this compound nih.govPatients with Tourette's syndrome (n=9) nih.govBoth effective, this compound associated with less lethargy. nih.gov

Comparison with Atypical Antipsychotics (e.g., Risperidone, Olanzapine)

Studies have also compared this compound with atypical antipsychotics, particularly risperidone, in treating Tourette Syndrome. A Cochrane review found no significant differences between this compound and risperidone regarding either tic reduction or side effects cochrane.orgnih.gov. Similarly, a comparative double-blind study reported significant improvement in tics for both risperidone and this compound groups, with no significant differences in the effect between the two treatments psychiatrist.compsychiatrist.comresearchgate.net. This study noted that obsessive-compulsive behavior improvement reached significance only in the risperidone group psychiatrist.compsychiatrist.comresearchgate.net. While the severity of extrapyramidal side effects was low in both groups, fewer patients in the risperidone group reported these compared to the this compound group psychiatrist.compsychiatrist.comresearchgate.net. Depression, fatigue, and somnolence were the most prominent side effects reported in both groups psychiatrist.compsychiatrist.comresearchgate.net. Another report suggested that risperidone was as effective and safe as this compound for Tourette's disorder in children and adults bmj.com.

In a study assessing metabolic effects in pediatric Tourette Syndrome, patients on this compound showed significant increases in glycemia after 24 months, while those on aripiprazole (B633) (another atypical) had higher cholesterolemia levels researchgate.netnih.gov.

Regarding comparisons with olanzapine (B1677200) or other atypical antipsychotics in schizophrenia, the available information from the searches does not provide direct comparative efficacy data between this compound and olanzapine in this context. A review noted that the efficacy of this compound relative to newer atypical antipsychotic drugs is unknown because no trials comparing this compound with an atypical antipsychotic drug were identified bmj.com.

Here is a data table summarizing comparative findings between this compound and Risperidone in Tourette Syndrome:

ComparisonEfficacy in Tic ReductionOther Symptom ImprovementStudy PopulationKey Finding
This compound vs. RisperidoneNo significant differences cochrane.orgnih.govOCD improvement significant only with risperidone psychiatrist.compsychiatrist.comresearchgate.netPatients with Tourette Syndrome cochrane.orgnih.govpsychiatrist.compsychiatrist.comresearchgate.netSimilar tic reduction efficacy; risperidone showed significant OCD improvement. cochrane.orgnih.govpsychiatrist.compsychiatrist.comresearchgate.net
This compound vs. RisperidoneAs effective as this compound bmj.comNot specifiedChildren and adults with Tourette's disorder bmj.comRisperidone was as effective and safe as this compound. bmj.com

Long-term Outcomes and Longitudinal Studies in Relevant Conditions

Long-term outcomes and longitudinal studies on this compound have primarily focused on its use in Tourette Syndrome. Chronic, longer-term treatment with this compound appears to be more effective in controlling the course of tics than using the drug acutely to treat exacerbations nih.gov. A preliminary study involving 10 patients with Tourette Syndrome who had achieved stable tic control on open-label this compound found that those who continued on this compound had a median time to end point (requiring increased dose) of 231 days, compared to 37 days for those withdrawn from therapy nih.gov. The survival curves were significantly different (p = 0.02) nih.gov. The Tourette Syndrome Study Group advocates for long-term (up to 12 months or more) this compound therapy in stabilized patients reliasmedia.com.

A study on 65 patients with Gilles de la Tourette's syndrome treated over seven years reported that 59 were treated with this compound alone or in combination with tetrabenazine or clonidine (B47849) nih.govbmj.combmj.com. Eighty-one percent experienced a good clinical response nih.govbmj.combmj.com.

Longitudinal studies are considered necessary to fully evaluate the extent of potential metabolic alterations, such as glycemic changes, associated with this compound use researchgate.netnih.gov.

Combination Therapies and Augmentation Strategies

This compound has been explored in combination with other medications, particularly in the context of treatment-resistant conditions and for enhancing therapeutic effects.

In Tourette Syndrome, this compound has been used in combination with tetrabenazine or clonidine in some patients nih.govbmj.combmj.com.

For treatment-resistant schizophrenia, this compound's potential use in combination with clozapine (B1669256) has been explored to improve effectiveness clinicaltrials.eu. One study is examining this compound's ability to enhance the effects of clozapine in treating schizophrenia clinicaltrials.eu. A review also noted that in one study comparing this compound plus any antipsychotic versus the same antipsychotic alone, significantly fewer relapses were observed in the augmented this compound group at medium term cochrane.orgresearchgate.net.

Beyond psychiatric indications, this compound has been investigated in combination therapies in oncology. In melanoma, combining this compound with the IDO inhibitor L-MT showed enhanced antitumour effects nih.gov. In chronic myeloid leukemia (CML), treatment with the STAT5 inhibitor this compound in combination with ponatinib (B1185) has shown an efficient and synergistic therapeutic approach in TKI-resistant CML cells researchgate.net. This combination influenced cytokine expression profiles and appeared to overcome drug resistance researchgate.net. Another study explored a triple combination treatment with ABT-263, AZD 8055, and this compound, which selectively targeted non-responders to single and dual combinations in acute myeloid leukemia (AML) cells researchgate.net. This triple combination impaired mitochondrial functions and induced apoptosis in resistant AML cell lines researchgate.net.

This compound has also been studied in combination with behavior therapy in the short-term treatment of anorexia nervosa. A double-blind placebo-controlled cross-over study suggested that this compound almost significantly enhanced the weight gain induced by behavior therapy and positively influenced patients' attitudes towards treatment nih.gov.

Here is a data table summarizing some of the explored combination therapies involving this compound:

ConditionCombination Agent(s)PurposeKey Finding (if applicable)
Tourette SyndromeTetrabenazine, ClonidineSymptom managementUsed in combination in some patients. nih.govbmj.combmj.com
Treatment-Resistant SchizophreniaClozapineEnhance effectivenessPotential use being explored; one study examining enhancement. clinicaltrials.eu
SchizophreniaOther Antipsychotic (Augmentation)Reduce relapseSignificantly fewer relapses in augmented group in one study. cochrane.orgresearchgate.net
MelanomaL-methyl-tryptophan (L-MT) (IDO inhibitor)Enhance antitumour effectsEnhanced antitumour effects observed in combination. nih.gov
Chronic Myeloid Leukemia (CML)Ponatinib (TKI)Overcome TKI resistance, synergistic effectEfficient and synergistic therapeutic approach in resistant cells. researchgate.net
Acute Myeloid Leukemia (AML)ABT-263, AZD 8055Target resistant cells, induce apoptosisSelectively targeted non-responders to single/dual combinations, impaired mitochondrial function. researchgate.net
Anorexia NervosaBehavior therapyEnhance weight gain, influence attitudeAlmost significantly enhanced weight gain and positively influenced attitude in short-term. nih.gov

Adverse Effects and Safety Profiles in Research

Cardiovascular Effects

Pimozide has been associated with notable cardiovascular effects, primarily related to cardiac repolarization. These effects are a significant safety concern in its use.

QT Interval Prolongation and Associated Risks

This compound is known to prolong the QT interval on the electrocardiogram, a measure of cardiac repolarization. This effect has been demonstrated in research studies, including those using isolated rabbit hearts where this compound, but not its primary metabolites, was shown to prolong the QT interval in a dose-dependent manner. researchgate.net In isolated guinea pig hearts, this compound at a concentration of 100 nmol/L demonstrated reverse rate-dependent prolongation of cardiac repolarization, increasing action potential duration by 24% during pacing at a 250 msec cycle length and by 10% at a 150 msec cycle length. nih.gov This prolongation is attributed to the blockade of the rapid component of the delayed rectifier potassium current (IKr) in native cardiac myocytes. nih.govcambridge.orgoup.com This mechanism is similar to that of class III antiarrhythmic drugs. nih.gov

Clinical studies have also shown significant QTc prolongation in cohorts treated with this compound, including young patients with Tourette syndrome. researchgate.netnih.gov The magnitude of QT/QTc prolongation produced by a drug generally increases the risk of Torsade de Pointes. e-lactancia.org Elevated this compound levels, potentially due to drug interactions that inhibit its metabolism, can enhance the risk of QT prolongation. e-lactancia.org Concomitant use of this compound with other drugs known to prolong the QT interval is contraindicated. e-lactancia.org

Ventricular Arrhythmias and Torsade de Pointes

Prolongation of the QT interval by this compound is associated with an increased risk of Torsade de Pointes (TdP), a type of polymorphic ventricular tachycardia. researchgate.netoup.come-lactancia.orgpsychiatryonline.org TdP is a malignant ventricular arrhythmia that can be asymptomatic or manifest as dizziness, palpitations, syncope, or seizures. e-lactancia.org If sustained, TdP can progress to ventricular fibrillation and sudden cardiac death. e-lactancia.org

Case reports have linked this compound use to ventricular arrhythmias and TdP, even in patients without pre-existing risk factors for QT prolongation when administered therapeutic doses, and particularly in the setting of overdose. e-lactancia.orgpsychiatry.org A study examining the interaction between this compound and clarithromycin (B1669154), a potent CYP3A4 inhibitor, in healthy subjects found that clarithromycin increased this compound concentrations and further prolonged the QT interval, potentially increasing the risk of arrhythmia. jwatch.org

Sudden Cardiac Death

Sudden cardiac death has been reported in association with this compound use. e-lactancia.orgpsychiatryonline.orgcochrane.org One possible mechanism for sudden death is the prolongation of the QT interval, which predisposes patients to ventricular arrhythmia, including TdP. researchgate.nete-lactancia.orgfda.gov Cases of sudden, unexpected deaths have been reported with this compound at recommended doses and in overdose settings. e-lactancia.org

Research indicates that this compound, along with other typical antipsychotics like thioridazine, sertindole, droperidol, and haloperidol (B65202), has been documented to cause TdP and sudden death. psychiatryonline.orgnih.gov Regulatory authorities have expressed concerns about the relationship between antipsychotics and the risk of QTc interval prolongation, serious arrhythmias, and sudden cardiac death. cambridge.org For example, in 1990, the Committee on Safety of Medicines (CSM) in the UK reported 13 cases of sudden unexpected death associated with this compound use. cambridge.org

Extrapyramidal Symptoms (EPS)

Extrapyramidal symptoms are a common class of adverse effects associated with antipsychotic medications, including this compound.

Mechanisms and Incidence

Extrapyramidal symptoms (EPS) with this compound include involuntary muscle movements, tremors, rigidity, and restlessness. cochrane.orgpatsnap.com These symptoms are a significant concern and may require additional medication for management. patsnap.com The primary mechanism underlying EPS induced by antipsychotics, including this compound, is the antagonism of dopamine (B1211576) D2 receptors in the striatum. cambridge.orgsrce.hrbmj.com Excessive blockade of these receptors disrupts the balance between dopaminergic and cholinergic activity in the striatum, leading to a relative cholinergic excess that manifests as EPS. srce.hr Studies using positron emission tomography have shown that EPS are associated with a high degree of D2 receptor blockade, typically 75-80%. srce.hr

The incidence and severity of extrapyramidal reactions with this compound have been described in research. While some early reports suggested a low incidence, the need for suitably designed controlled studies to confirm this was noted. nih.gov An open study of this compound in patients with chronic schizophrenia observed side effects in a subset of patients, including extrapyramidal symptoms in one case. researchgate.net

Comparative Incidence with Other Neuroleptics

Research has compared the incidence of EPS with this compound to that of other neuroleptics. In a review of pharmacological properties and therapeutic uses, published data suggested that in chronic schizophrenia, this compound at daily doses of 4 to 6 mg was indistinguishable from maintenance doses of several other typical antipsychotics in terms of efficacy, although patient groups were often small. nih.gov This review also noted that this compound had less extrapyramidal effects than the previous neuroleptic maintenance therapy in a six-month trial involving 42 chronic psychotic patients. researchgate.net

A Cochrane review comparing this compound with other antipsychotic drugs found that this compound may cause more tremors and uncontrollable shaking compared to some other typical antipsychotic drugs, although the quality of evidence was generally low or very low. cochrane.orgnih.govcochranelibrary.com Another study comparing risperidone (B510), an atypical neuroleptic, with this compound in patients with Tourette's disorder found that both medications were similarly effective, and EPS could occur with either medication, with low scores on the Extrapyramidal Symptom Rating Scale in both groups. psu.edu However, another study comparing risperidone with high-potency typical antipsychotics like haloperidol showed a lower risk of EPS with risperidone. uu.nl The incidence of EPS remains a clinically significant issue with both typical and atypical antipsychotics, with studies showing substantial incidence rates in patients initiating second-generation antipsychotics. bmj.comtandfonline.comajmc.com

Endocrine Effects, Including Hyperprolactinemia

Hyperprolactinemia, characterized by elevated levels of the hormone prolactin, is a known endocrine side effect associated with typical antipsychotics, including this compound. nih.govijmrhs.com This effect is primarily attributed to the drug's dopamine D2 receptor blocking activity, as dopamine tonically inhibits prolactin secretion from the pituitary gland. nih.govspringermedizin.de

Studies have indicated that this compound administration can lead to increased prolactin levels. nih.gov The impact on prolactin appears to stem from impaired dopamine secretion to portal vessels. nih.gov While some atypical antipsychotics are associated with fewer endocrine side effects, typical antipsychotics like this compound are frequently responsible for drug-related hyperprolactinemia. nih.gov The severity of hyperprolactinemia can differ based on sex, with women more likely to experience symptoms such as irregular menstrual cycles, galactorrhea (milk production), loss of libido, infertility, and gynecomastia (breast enlargement). ijmrhs.comcambridge.org In men, hyperprolactinemia may lead to decreased libido, impotence, infertility, and less commonly, gynecomastia. ijmrhs.comcambridge.org

Neuroleptic Malignant Syndrome (NMS)

Neuroleptic Malignant Syndrome (NMS) is a rare but potentially fatal idiosyncratic reaction associated with antipsychotic drugs, including this compound. nih.govrwandafda.gov.rwfda.govbinasss.sa.crnih.gov NMS is characterized by a complex of symptoms including hyperthermia (high fever), severe muscle rigidity, altered mental status (such as delirium or coma), and autonomic instability (irregular pulse or blood pressure, tachycardia, diaphoresis). fda.govbinasss.sa.crnih.govmayoclinic.org

Hyperthermia is often an early indicator of NMS. rwandafda.gov.rwfda.gov Additional signs may include elevated creatine (B1669601) phosphokinase, myoglobinuria (leading to rhabdomyolysis), and acute renal failure. fda.govnih.gov While the exact etiology is not fully understood, NMS is primarily linked to the dopamine receptor-blocking effects of these medications. binasss.sa.crnih.gov High-potency typical antipsychotics such as this compound have been frequently implicated in NMS cases. binasss.sa.cr Management of NMS involves the immediate discontinuation of the antipsychotic and other non-essential medications, intensive supportive care, and monitoring. fda.govbinasss.sa.cr Recurrences of NMS have been reported upon reintroduction of antipsychotic therapy, necessitating careful consideration and monitoring if treatment is required after recovery. fda.govbinasss.sa.cr

Metabolic Effects (e.g., Glycemia)

Research has explored the metabolic effects of this compound, including its impact on glycemia (blood sugar levels). One study assessing metabolic effects in pediatric patients with Tourette syndrome found that the group receiving this compound demonstrated significant increases in glycemia after 24 months of treatment compared to unmedicated patients. researchgate.net This suggests a potential for this compound to influence blood sugar levels.

Interestingly, some research has investigated this compound's effects on glycemia in the context of type 2 diabetes and obesity, proposing a different mechanism. Studies in experimental models of obesity and type 2 diabetes have demonstrated that this compound can improve hyperglycemia by inhibiting skeletal muscle ketone oxidation, specifically through the enzyme succinyl CoA:3-ketoacid CoA transferase (SCOT). diabetesjournals.orgnih.govresearchgate.net This glucose-lowering effect appeared to be dependent on SCOT inhibition rather than its typical antipsychotic action of dopamine D2 receptor inhibition. diabetesjournals.org While these findings suggest a potential therapeutic avenue for metabolic disorders, the brain-related side effects of this compound highlight the need for developing "brain-sparing" analogs for this specific application. ualberta.ca

Other Reported Adverse Events

Beyond the more extensively studied effects, research and clinical reports have documented other adverse events associated with this compound. Common side effects observed in research include drowsiness, dizziness, headache, blurred vision, dry mouth, and constipation. nih.gov

Uncommon but potentially severe adverse reactions include tardive dyskinesia and sudden death. nih.gov Tardive dyskinesia is a syndrome of potentially irreversible involuntary movements that may manifest during long-term therapy or after discontinuation, with a seemingly higher risk in elderly patients on higher doses. nih.govfda.gov

This compound has been associated with electrocardiographic changes, including QT interval prolongation, flattening, notching, and inversion of the T wave, and the appearance of U waves. fda.govfda.gov Rare instances of sudden unexpected death and grand mal seizures have been reported, particularly at higher doses. nih.govrwandafda.gov.rwfda.govfda.gov These cardiac effects are a significant concern, and monitoring of the heart via electrocardiogram is recommended before and during treatment. cochrane.org

Other reported adverse events in research and post-marketing surveillance include extrapyramidal symptoms (such as muscle stiffness, tremors, and slow body movements), hyperhidrosis (excessive sweating), and nocturia (frequent रात urination). rwandafda.gov.rwcochrane.org Rare cases of priapism (prolonged erection) have also been reported with antipsychotic use, including this compound. e-lactancia.org Acute withdrawal symptoms like nausea, vomiting, transient dyskinetic signs, and insomnia have been rarely described after abrupt high-dose cessation. e-lactancia.org Caution is also advised in patients with a history of seizures due to the potential for antipsychotics to lower the seizure threshold. fda.gove-lactancia.org

Adverse Effect CategorySpecific Effects Reported in Research
Endocrine Effects Hyperprolactinemia, potentially leading to irregular menses, galactorrhea, loss of libido, infertility, gynecomastia. nih.govijmrhs.comcambridge.org
Neuroleptic Malignant Syndrome (NMS) Hyperthermia, severe muscle rigidity, altered mental status, autonomic instability, elevated CPK, myoglobinuria, renal failure. fda.govbinasss.sa.crnih.govmayoclinic.org
Metabolic Effects Increased glycemia. researchgate.net (Note: Research also explores potential glucose-lowering effects via a different mechanism in specific contexts). diabetesjournals.orgnih.govresearchgate.net
Hepatotoxicity Liver test abnormalities (rarely reported), clinically apparent acute liver injury (very rare). nih.gov
Other Adverse Events Drowsiness, dizziness, headache, blurred vision, dry mouth, constipation, tardive dyskinesia, sudden death, QT prolongation, ventricular arrhythmias, Torsade de Pointes, grand mal seizures, extrapyramidal symptoms, hyperhidrosis, nocturia, priapism, withdrawal symptoms. nih.govrwandafda.gov.rwfda.govfda.govcochrane.orge-lactancia.org

Drug Drug Interactions and Pharmacogenomic Considerations

Cytochrome P450 Enzyme Inhibition and Induction Effects on Pimozide Metabolism

The metabolism of this compound is primarily mediated by CYP3A4 and, to a lesser degree, by CYP2D6. hpra.iefda.gov Inhibition of these enzymes can lead to elevated plasma levels of this compound, increasing the possibility of QT prolongation. hpra.ierwandafda.gov.rw

CYP3A4 Inhibitors (e.g., Azole Antimycotics, Macrolide Antibiotics, Protease Inhibitors, Nefazodone (B1678010), Grapefruit Juice)

Potent inhibitors of the CYP3A4 enzyme system can significantly impede the metabolism of this compound, resulting in markedly elevated plasma levels. hpra.ierwandafda.gov.rw In vitro data indicate that substances such as azole antimycotics, antiviral protease inhibitors, macrolide antibiotics, and nefazodone can inhibit this compound metabolism via CYP3A4. hpra.ierwandafda.gov.rwsemanticscholar.org Grapefruit juice is also known to inhibit CYP3A4-mediated metabolism and its concomitant use with this compound should be avoided. nih.govhpra.ierwandafda.gov.rw Concomitant use of this compound with strong CYP3A4 inhibitors is generally contraindicated. nih.govsemanticscholar.org

Examples of CYP3A4 Inhibitors and their potential effect on this compound:

Inhibitor Class/SubstanceExamplesEffect on this compound Metabolism (Mechanism)Potential Outcome
Azole AntimycoticsItraconazole, KetoconazoleCYP3A4 inhibitionMarkedly elevated plasma levels of this compound
Macrolide AntibioticsClarithromycin (B1669154), Erythromycin, Azithromycin, TroleandomycinCYP3A4 inhibitionImpeded metabolism, elevated plasma levels
Protease InhibitorsRitonavir, Saquinavir, Indinavir, NelfinavirCYP3A4 inhibitionImpaired metabolism, elevated plasma levels
Nefazodone-CYP3A4 inhibitionMarkedly elevated plasma levels of this compound
Grapefruit Juice-CYP3A4 inhibitionInhibition of metabolism, increased plasma levels

CYP2D6 Inhibitors (e.g., Quinidine (B1679956), Paroxetine)

This compound is also metabolized by CYP2D6, albeit to a lesser extent than by CYP3A4. nih.govhpra.iefda.gov Inhibitors of CYP2D6 can diminish the metabolism of this compound, leading to elevated plasma levels. hpra.ierwandafda.gov.rw For instance, an in vivo study involving co-administration of a single 2 mg dose of this compound with 60 mg daily of paroxetine (B1678475) (a strong CYP2D6 inhibitor) was associated with significant increases in this compound exposure, with a mean increase of 151% in AUC and 62% in Cmax compared to this compound administered alone. nih.govfda.gove-lactancia.org In vitro data also indicate that quinidine diminishes the CYP2D6 dependent metabolism of this compound. hpra.ierwandafda.gov.rw Concomitant use of this compound with strong CYP2D6 inhibitors is contraindicated. nih.govfda.gov

Examples of CYP2D6 Inhibitors and their potential effect on this compound:

Inhibitor Class/SubstanceExamplesEffect on this compound Metabolism (Mechanism)Observed In Vivo Effect (with Paroxetine)Potential Outcome
CYP2D6 InhibitorsQuinidineCYP2D6 inhibitionDiminished metabolismElevated plasma levels of this compound
CYP2D6 InhibitorsParoxetineCYP2D6 inhibition151% increase in AUC, 62% increase in CmaxSignificant increase in plasma concentrations

Pharmacodynamic Interactions (e.g., Citalopram (B1669093), Betel Nut)

Pharmacodynamic interactions occur when the effects of two drugs on the body are combined, even if their pharmacokinetic profiles are not significantly altered.

Co-administration of this compound with citalopram, a selective serotonin (B10506) reuptake inhibitor (SSRI), has been studied. An in vivo study showed that co-administered this compound and racemic citalopram (40 mg daily) resulted in a mean increase of QTc values of approximately 10 milliseconds compared to this compound given alone. nih.govhpra.iee-lactancia.org Interestingly, citalopram did not alter the AUC and Cmax of this compound in this study. nih.govhpra.iee-lactancia.org The mechanism of this pharmacodynamic interaction is not fully known. nih.gov Concomitant use of this compound and citalopram is contraindicated. nih.gov

Concurrent use of betel nut with this compound may lead to an increased risk of extrapyramidal side effects. e-lactancia.orgwellrx.com Case reports have described increased extrapyramidal side effects in patients taking other antipsychotics when chewing betel nut, and a similar effect may occur with this compound. e-lactancia.orgwellrx.com The cholinergic activity of betel nut, attributed to its arecoline (B194364) content, is thought to contribute to this interaction. e-lactancia.org

Genetic Polymorphisms and Drug Response

Genetic variations in the genes encoding drug-metabolizing enzymes, particularly CYP2D6, can significantly influence the pharmacokinetics and response to this compound. g-standaard.nlmims.com

CYP2D6 Genotype and this compound Pharmacokinetics

This compound is metabolized by CYP2D6, and genetic polymorphisms in the CYP2D6 gene can lead to different metabolizer phenotypes: poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs, also referred to as normal metabolizers), and ultrarapid metabolizers (UMs). g-standaard.nlmims.comnih.gov Individuals who are CYP2D6 poor metabolizers exhibit higher this compound concentrations compared to extensive metabolizers. fda.govg-standaard.nlmims.com A clinical study demonstrated that the oral clearance of this compound was threefold less in genotypic CYP2D6 poor metabolizers compared with normal metabolizers. nih.gov The concentrations observed in poor CYP2D6 metabolizers are similar to those seen with strong CYP2D6 inhibitors like paroxetine. fda.govg-standaard.nl The time to achieve steady-state this compound concentrations is expected to be longer, approximately 2 weeks, in poor CYP2D6 metabolizers due to a prolonged half-life. fda.govg-standaard.nl

Implications for Dosage Adjustment and Adverse Event Risk

Genetic variations in CYP2D6 can impact the risk of adverse events and may necessitate dosage adjustments. g-standaard.nlmims.comnih.gov Poor metabolizers of CYP2D6 are at a higher risk for poor or adverse responses to drugs metabolized by this enzyme. nih.gov Studies and pharmacokinetic models have provided a basis for CYP2D6 genotype-guided dosing recommendations to prevent excessively high plasma concentrations and reduce the theoretical increased risk of QT prolongation and torsades de pointes. g-standaard.nlmims.comnih.govpharmgkb.org

For instance, dose-ranging analyses have indicated that a maximum dose of 4 mg daily in adult CYP2D6 poor metabolizers would not result in plasma concentrations exceeding those observed in extensive and intermediate metabolizers receiving 10 mg daily. g-standaard.nlnih.gov The Dutch Pharmacogenetics Working Group (DPWG) recommends dose reductions for CYP2D6 intermediate and poor metabolizers. pharmgkb.org

The risk of QT prolongation and torsade de pointes is theoretically increased in individuals with genetic variations resulting in increased plasma concentrations of this compound. pharmgkb.org CYP2D6 genotyping can be considered, particularly before exceeding certain doses, to identify individuals who are poor metabolizers and adjust dosage accordingly to potentially prevent serious adverse drug reactions. g-standaard.nlnih.govnih.gov

Summary of CYP2D6 Metabolizer Phenotypes and Potential Implications:

CYP2D6 Metabolizer PhenotypeEffect on this compound ConcentrationPotential Implication
Ultrarapid Metabolizer (UM)Lower concentrationsNo evidence of reduced effectiveness; no dosage adjustment needed (based on some guidelines) mims.compharmgkb.org
Extensive Metabolizer (EM)Normal concentrationsStandard metabolism
Intermediate Metabolizer (IM)Increased concentrationsIncreased risk of QT prolongation; dose reduction may be recommended mims.compharmgkb.org
Poor Metabolizer (PM)Significantly increased concentrationsHigher risk of adverse events, including QT prolongation and torsades de pointes; dose reduction recommended g-standaard.nlmims.comnih.govnih.govpharmgkb.org

Note: Specific dosage recommendations based on CYP2D6 genotype should be guided by current clinical guidelines and individual patient factors.

Pharmacogenomic Guidelines and Clinical Implementation

Pharmacogenomic guidelines and resources are important for implementing pharmacogenetic testing into clinical practice doh.gov.ae. Organizations such as the Clinical Pharmacogenetics Implementation Consortium (CPIC) and the Dutch Pharmacogenetics Working Group (DPWG) provide guidelines and recommendations for interpreting genetic test results, recommending appropriate medications, and adjusting dosages based on an individual's genetic makeup doh.gov.ae. These guidelines aim to optimize drug therapy and minimize adverse reactions doh.gov.ae.

This compound is primarily metabolized by the CYP3A4 enzyme, and to a lesser extent by CYP1A2 and CYP2D6 isoenzymes mims.com. Variations in pharmacokinetic parameters and safety associated with this compound use are linked to CYP2D6 polymorphisms mims.com. Individuals with genetic variations resulting in poor CYP2D6 metabolism may have higher concentrations of this compound compared to those who are extensive metabolizers mims.com.

According to some information, CYP2D6 analysis prior to prescribing this compound is required above a certain dose by the Food and Drug Administration (FDA) to identify individuals with poor metabolizer status researchgate.net. This measure is intended to prevent serious adverse drug reactions researchgate.net. Pharmacogenomic clinical guidelines for CYP2D6-substrate drugs, including therapeutic recommendations based on predicted metabolizer phenotype categories, have been developed by prominent pharmacogenomics societies researchgate.net. Abiding by these guidelines and performing pharmacogenetic analysis of CYP2D6 when prescribing this compound could potentially prevent severe side effects researchgate.net. Despite these developments, broad implementation of CYP2D6 genotyping into clinical practice still faces challenges researchgate.net.

The DPWG has issued guidelines for adjusting the dosage of several antipsychotics, including this compound, based on CYP2D6 and CYP3A4 polymorphisms nih.gov. However, the implementation of pharmacogenetic interventions in psychiatry remains minimal nih.gov. Further evidence of clinical benefits and cost-effectiveness, along with rapid and low-cost pharmacogenetic tests and specific guidelines for antipsychotics, are needed to increase their implementation nih.gov.

MicroRNA Expression and Drug Response

Interindividual variability in drug response is a significant concern in antipsychotic treatment frontiersin.orgfrontiersin.org. Besides genetic and physiological factors, epigenetic mechanisms, such as microRNA (miRNA) expression, can contribute to this variability frontiersin.orgfrontiersin.org. MiRNAs are key epigenetic markers that play a role in pathogenesis and drug response frontiersin.orgfrontiersin.org. Studies have indicated that miRNAs are involved in regulating the expression of genes related to drug metabolism and transport frontiersin.orgfrontiersin.org.

Research using in vitro models, such as hepatic cell lines treated with antipsychotic drugs, has aimed to understand the role of drug treatment in inducing miRNA expression frontiersin.orgfrontiersin.org. Genome-wide miRNA profiling has revealed differentially expressed miRNAs that impact the pharmacokinetic, pharmacodynamic, and epigenomic properties of antipsychotic drug treatment frontiersin.orgfrontiersin.org. Some of these observed miRNA expression patterns have shown similarities to miRNA alterations reported in schizophrenia pathogenesis frontiersin.orgfrontiersin.org. This suggests a potential role for miRNAs in the mechanism of action of antipsychotic drugs and their potential reflection in drug-induced effects frontiersin.orgfrontiersin.org. Pathway analysis of differentially expressed miRNAs can provide insights into the biological mechanisms regulated by antipsychotic drug-induced miRNAs frontiersin.org.

Studies in schizophrenia patients have also investigated dysregulated miRNA expression and its potential as a therapeutic target mdpi.com. Changes in the expression levels of certain miRNAs, such as miR-21-5p, have been observed after antipsychotic drug treatment and linked to symptom improvement mdpi.com. While some miRNAs have shown potential as diagnostic or prognostic markers, further research with larger sample sizes and investigations across different tissue types are needed mdpi.com. The impact of various classes of antipsychotic medications on miRNA expression also warrants careful consideration in study designs mdpi.com.

Preclinical Research and Animal Models

Studies on Biogenic Amines and Metabolites in Brain Regions

Preclinical research has examined the effects of pimozide on biogenic amines and their metabolites in different brain regions, particularly in the context of neurological conditions like Tourette's syndrome. Studies comparing this compound with other neuroleptics, such as haloperidol (B65202), in mouse models have revealed differential effects on regional brain monoamines. For instance, while haloperidol was found to be more potent in altering striatal dopamine (B1211576) concentration, this compound uniquely altered brain serotonin (B10506) concentrations, suggesting a decrease in turnover rate nih.gov. This differential modulation of biogenic amines may contribute to the distinct pharmacological profiles and side effect profiles observed with these drugs nih.gov. This compound was also found to be more potent than haloperidol in altering the content of norepinephrine-derived normetanephrine (B1208972) in several brain regions nih.gov.

The study of biogenic amines and their metabolites in brain regions is crucial for understanding the neurobiological basis of neurological and psychiatric disorders and the mechanisms by which drugs like this compound exert their effects. Biogenic amines such as serotonin, norepinephrine (B1679862), histamine, and dopamine are synthesized from amino acids and act as neurotransmitters or neuromodulators in the central nervous system, influencing a wide range of physiological and behavioral processes ihs-headache.orgfrontiersin.org. Their metabolites are generated both centrally and peripherally nih.gov. Kinetic studies in animal models, such as the Wistar rat, have also investigated the distribution of this compound and its metabolites in the brain, liver, and blood nih.gov.

Cancer Xenograft Models

This compound has shown promising anti-tumor activity in various cancer xenograft models, which are in vivo models where human cancer cells are implanted into immunodeficient mice. These models are valuable for evaluating the efficacy of potential cancer therapies.

Studies in nude mice xenograft models using hepatocellular carcinoma (HCC) cells (MHCC-97L) demonstrated that this compound treatment reduced tumor burden, as assessed by tumor volume, to a level comparable to control groups nih.gov. This compound treatment was reported to be well tolerated in these models, with no significant effects on body weight nih.gov. The anti-tumor effect in HCC xenografts was linked to this compound's ability to inhibit STAT3 activity nih.gov.

In breast cancer xenograft models (MDA-MB-231 cells in SCID mice), this compound administration showed potent in vivo anti-tumor activity and reduced the number of lung metastases nih.govoncotarget.com. This effect was associated with the downregulation of RAN GTPase and AKT, inhibition of the AKT signaling pathway, and blocking of vascular endothelial growth factor receptor 2 (VEGFR2) nih.govoncotarget.com. This compound also inhibited myofibroblast formation in these xenografts nih.govoncotarget.com.

This compound has also been investigated in prostate cancer xenograft models (TRAMP mice), where it reduced the progression of the cancer, accompanied by increased reactive oxygen species (ROS) generation and decreased superoxide (B77818) dismutase (SOD) activity frontiersin.orgmdpi.com.

Furthermore, preclinical studies have explored the combination of this compound with other agents in melanoma mouse xenograft models. For instance, combining this compound with an inhibitor of indoleamine 2,3-dioxygenase showed a synergistic effect against melanoma frontiersin.org. Another study in melanoma xenografts revealed increased anti-tumor effects when this compound was co-administered with siRNA targeting PD-1, leading to increased apoptosis and enhanced immune function frontiersin.org. Combining this compound with a CpG oligodeoxynucleotide also suppressed melanoma growth and extended survival in xenograft models frontiersin.org.

In osteosarcoma xenograft models (143B cell-derived), a Menin inhibitor, but not specifically this compound alone, was shown to inhibit tumor growth and suppress cell proliferation markers researchgate.net. However, studies have also investigated this compound's effects on STAT5 signaling and cancer stem cell markers in tumor xenograft tissues, observing reduced levels of cyclin D1, DCLK1, CD44, and ABCG2, along with reduced STAT5 phosphorylation researchgate.net.

This compound has also been tested in xenograft models of prolactinoma, where it augmented the effects of bromocriptine (B1667881) mdpi.com.

Genetic Factors in Animal Models of Response and Toxicity

Genetic factors can influence drug response and toxicity in animal models by affecting pharmacokinetic and pharmacodynamic processes frontiersin.org. While the provided search results discuss genetic factors in the context of tardive dyskinesia induced by antipsychotics like haloperidol in animal models frontiersin.org, and mention that genetic variations in CYP2D6 can lead to higher this compound concentrations in poor metabolizers mims.comfda.govmedscape.com, there is limited specific information directly linking genetic factors to differential response or toxicity of this compound in the preclinical animal models for the conditions discussed in other sections (like cancer or ALS).

However, studies in genetic animal models of amyotrophic lateral sclerosis (ALS) have investigated the effects of this compound. In C. elegans, zebrafish, and mouse models of ALS, this compound was found to act as a neuroprotective compound, restoring neuromuscular transmission mdpi.comjci.org. Conversely, chronic administration of this compound in two different mouse models of ALS (carrying mutations in TDP-43 or SOD1 genes) failed to attenuate motor and pathological deficits and in some cases, exacerbated motor performance and reduced survival nih.govresearchgate.net. This suggests that genetic background (the specific ALS model) can influence the outcome of this compound treatment in animal studies.

Animal carcinogenicity studies have also been conducted with this compound, showing a dose-related increase in pituitary and mammary tumors in female mice fda.gov.

In Vitro Cellular Studies (e.g., Cell Proliferation, Apoptosis, Migration, Invasion, Colony/Sphere Formation)

Numerous in vitro studies have explored the effects of this compound on various cancer cell lines, investigating its impact on fundamental cellular processes such as proliferation, apoptosis, migration, invasion, and the formation of colonies and spheres (representing cancer stem-like cells).

This compound has consistently demonstrated the ability to inhibit cell proliferation in a variety of cancer cell lines, including hepatocellular carcinoma (HCC), breast cancer, lung cancer, prostate cancer, and osteosarcoma nih.govnih.govfrontiersin.orgoncotarget.comaacrjournals.orgfrontiersin.orgspandidos-publications.comnih.govmdpi.comspandidos-publications.com. This inhibition is often dose- and time-dependent nih.govoncotarget.comspandidos-publications.commdpi.com.

Studies have shown that this compound can induce cell cycle arrest, commonly at the G0/G1 phase, in HCC, prostate cancer, and osteosarcoma cells nih.govfrontiersin.orgspandidos-publications.comnih.govspandidos-publications.com.

This compound has also been reported to induce apoptosis (programmed cell death) in various cancer cell lines, including breast cancer, lung cancer, brain cancer, and osteosarcoma nih.govmdpi.comoncotarget.comnih.govmdpi.comnih.gov. Mechanisms involved in this compound-induced apoptosis include increased caspase-3 activation, induction of double-strand DNA breaks, and modulation of proteins like cleaved-PARP, caspase-9, and caspase-6 nih.govoncotarget.comnih.govnih.gov.

The inhibitory effects of this compound extend to cell migration and invasion in several cancer types, such as HCC, breast cancer, lung cancer, and prostate cancer nih.govnih.govoncotarget.comfrontiersin.orgoncotarget.comspandidos-publications.comspandidos-publications.com. This is often associated with the downregulation of proteins involved in migration and invasion, such as matrix metalloproteinases (MMPs) and proteins related to epithelial-mesenchymal transition (EMT) nih.govoncotarget.comoncotarget.com. This compound has also been shown to suppress cancer cell migration by binding to ARPC2, a subunit of the Arp2/3 complex involved in migration and invasion frontiersin.org.

This compound has been shown to inhibit the colony formation ability of various cancer cells, including HCC, breast cancer, prostate cancer, and osteosarcoma cells nih.govfrontiersin.orgspandidos-publications.comnih.govmdpi.comspandidos-publications.comnih.gov. It also suppresses the formation of spheres, which is an indicator of the self-renewal capacity of cancer stem-like cells, in HCC and prostate cancer nih.govspandidos-publications.comnih.gov. This compound can inhibit the maintenance and tumorigenicity of HCC stem-like cells nih.govfrontiersin.org.

The mechanisms underlying this compound's effects in vitro are multifaceted and involve various signaling pathways. Several studies highlight the inhibition of the STAT3 signaling pathway in HCC, prostate cancer, osteosarcoma, and brain cancer cells nih.govmdpi.comspandidos-publications.comnih.govmdpi.com. This compound has been shown to suppress STAT3 activity by attenuating STAT3-dependent luciferase activity and downregulating the transcription of downstream genes like MYC, BCL-xL, and MCL1 nih.govnih.gov. It can also rescue STAT3 activation induced by factors like IL-6 nih.govspandidos-publications.com.

In breast cancer cells, this compound has been shown to downregulate RAN GTPase and AKT, inhibiting the AKT signaling pathway nih.govoncotarget.comoncotarget.com. It may also induce apoptosis through the RAF/ERK pathway nih.gov. While some studies suggest a link to calmodulin antagonist properties mdpi.com, others indicate no impact on the Hippo pathway proteins YAP/TAZ, MST1, and MST2 nih.gov.

This compound has also been found to increase the generation of reactive oxygen species (ROS) in prostate cancer and osteosarcoma cells, which contributes to the inhibition of cell proliferation frontiersin.orgmdpi.comnih.gov. This effect can be counteracted by antioxidants like glutathione (B108866) frontiersin.org.

Furthermore, this compound has been shown to inhibit Wnt/β-catenin signaling in colorectal cancer cells frontiersin.orgspandidos-publications.com.

The anti-proliferative effect of this compound in liver cancer cells appears to be independent of drug-induced cell death and is associated with the induction of cellular quiescence spandidos-publications.com.

This compound has also been investigated for its effects on specific protein targets. It has been suggested to inhibit aurora B kinase (AURKB) and kinesin family member 20 A (KIF20A) in prostate cancer cells mdpi.com.

In non-cancerous cells, such as normal breast cell lines (MCF10A), this compound did not result in significant anti-proliferative or pro-apoptotic effects at concentrations that affected cancer cells nih.govoncotarget.com. Similarly, it has been reported to have almost no effect on hematopoietic progenitors derived from healthy donors nih.gov.

The following table summarizes some of the in vitro findings:

Cancer TypeCell Lines UsedKey In Vitro EffectsAssociated Mechanisms
Hepatocellular CarcinomaMHCC-97L, Sk-Hep1, Huh7, HepG2Inhibits proliferation, sphere formation, migration; Induces G0/G1 arrest; Inhibits cancer stem-like cell maintenance and tumorigenicity. nih.govfrontiersin.orgspandidos-publications.comSuppresses STAT3 activity; Reverses stem-like phenotypes induced by IL-6. nih.govfrontiersin.org
Breast CancerMCF-7, MDA-MB-231, T47D, ZR75-1B, MCF10A (normal)Inhibits proliferation, colony formation, migration, invasion; Induces apoptosis. nih.govoncotarget.comaacrjournals.orgnih.govDownregulates RAN GTPase and AKT; Inhibits AKT signaling; Inhibits EMT; Downregulates MMPs; May involve RAF/ERK pathway. nih.govoncotarget.comoncotarget.comnih.gov
Lung CancerA549Inhibits proliferation, migration, invasion; Promotes apoptosis. nih.govoncotarget.comDownregulates RAN GTPase and AKT; Inhibits AKT signaling; Inhibits EMT; Downregulates MMPs. nih.govoncotarget.comoncotarget.com
Prostate CancerPC3, DU145, LNCaP, AT-2 (rat), RWPE-1 (normal), WPMY-1 (normal)Inhibits proliferation, migration, colony formation, sphere formation; Induces G1 arrest. frontiersin.orgspandidos-publications.comIncreases ROS generation; Suppresses STAT3 activation; Inhibits Wnt/β-catenin signaling. frontiersin.orgmdpi.comspandidos-publications.comspandidos-publications.com
OsteosarcomaU2OS, 143BInhibits proliferation, colony formation, sphere formation; Induces G0/G1 arrest; Induces apoptosis; Reduces side population. researchgate.netnih.govIncreases ROS generation; Suppresses STAT3 activity; Downregulates catalase; Inhibits STAT5 phosphorylation. mdpi.comresearchgate.netnih.gov
Brain CancerU-87MG, Daoy, GBM 28, U-251MGReduces proliferation, colony formation; Induces apoptosis. mdpi.commdpi.comSuppresses STAT3 phosphorylation (Tyr705); Inhibits Src phosphorylation (Tyr416); Inhibits anti-apoptotic markers (c-Myc, Mcl-1, Bcl-2). mdpi.com
Colorectal CancerDLD-1, HCT116, SW480Suppresses migration; Inhibits tumor growth (xenograft). frontiersin.orgDissociates ARPC2 and vinculin; Inhibits focal adhesion; Inhibits Wnt/β-catenin signaling. frontiersin.orgspandidos-publications.com
ProlactinomaAugments bromocriptine lethality. mdpi.comVia STAT5/cyclin D1 and STAT5/Bcl-xL signaling pathways. mdpi.com

Methodological Considerations in Pimozide Research

Study Designs in Clinical Trials

The gold standard for establishing a causal relationship between an intervention and an outcome is the Randomized Controlled Trial (RCT). geekymedics.com In pimozide research, various RCT designs have been employed to minimize bias and control for confounding factors.

Randomized Controlled Trials (RCTs): By randomly assigning participants to either a group receiving this compound or a control group (which may receive a placebo or an alternative treatment), researchers can ensure that the groups are comparable at the start of the study. geekymedics.com This design is crucial for determining the effectiveness of this compound.

Double-Blind Studies: To prevent bias in reporting and assessment, many this compound trials are double-blinded. This means that neither the participants nor the researchers know who is receiving this compound and who is in the control group.

Parallel-Group Studies: In this common design, one group receives this compound while another group receives a different intervention or placebo concurrently. The outcomes of the groups are then compared.

Crossover Studies: In a crossover design, each participant receives both this compound and the control treatment, but in a different order with a "washout" period in between. This design allows for within-participant comparisons, which can reduce the variability seen in parallel-group studies.

Other study designs, such as cohort and case-control studies, are generally more observational and are used to identify associations and generate hypotheses rather than establish causality. cochrane.orgnih.gov For instance, a retrospective cohort study might look back at medical records to compare outcomes in patients who were treated with this compound versus those who were not. cochrane.org

Study Design Description Key Feature
Randomized Controlled Trial (RCT) Participants are randomly assigned to an intervention or control group.Establishes causality.
Double-Blind Neither participants nor researchers know the treatment allocation.Reduces bias.
Parallel-Group Different groups receive different treatments simultaneously.Direct comparison between treatments.
Crossover Participants receive all treatments in a sequence.Each participant serves as their own control.

Outcome Measurement Scales for Efficacy and Adverse Effects

To objectively assess the effects of this compound, clinical trials rely on standardized outcome measurement scales. These scales are designed to quantify both the therapeutic benefits (efficacy) and the unwanted side effects (adverse effects) of the medication. The Royal College of Psychiatrists strongly supports the routine use of such measures to improve care and research. rcpsych.ac.uk

For efficacy, scales that measure the severity of symptoms are commonly used. In psychiatric research, this could include clinician-rated scales that assess the frequency and intensity of specific behaviors or patient-reported outcome measures (PROMs) that capture the individual's own experience of their condition and quality of life. rcpsych.ac.uknih.gov

The assessment of adverse effects is equally critical. This often involves checklists of common side effects, where the presence and severity of each are recorded. Some scales are specifically designed to measure drug-induced movement disorders, which are a known concern with antipsychotic medications.

The use of standardized scales allows for consistency in data collection across different studies, which is essential for comparing results and for conducting meta-analyses. nih.gov

Type of Scale Purpose Example
Efficacy Scales To measure the therapeutic benefits of the medication.Clinician-rated symptom severity scales, Patient-Reported Outcome Measures (PROMs).
Adverse Effect Scales To quantify the unwanted side effects of the medication.Side effect checklists, scales for drug-induced movement disorders.

Challenges in Meta-Analysis and Heterogeneity of Studies

Sources of heterogeneity in this compound research can include:

Differences in study populations: Variations in age, sex, diagnosis, and illness severity of participants.

Variations in interventions: Differences in the comparator drug used in the control group.

Methodological differences: Variations in study design, duration of treatment, and the outcome measurement scales used. nih.gov

When significant heterogeneity exists, simply pooling the results of studies can be misleading. researchgate.net Researchers must carefully explore the sources of heterogeneity to understand why study results may differ. nih.gov Statistical tools like Cochran's Q, I², and τ² are used to quantify the degree of heterogeneity. nih.gov If heterogeneity is high, it may not be appropriate to combine the studies in a meta-analysis, or a random-effects model, which accounts for between-study variation, might be used. arxiv.orgresearchgate.net

Ethical Considerations in Clinical Trials

Ethical considerations are paramount in any research involving human participants, and clinical trials of this compound are no exception. nih.gov The primary goal is to protect the rights, safety, and well-being of the study participants. sciepub.com

Key ethical principles include:

Informed Consent: Participants must be fully informed about the study, including its purpose, procedures, potential risks, and benefits, before they agree to participate. nih.gov This process must respect the autonomy of the individual. nih.gov

Beneficence and Non-maleficence: The research should be designed to maximize potential benefits while minimizing potential harm to participants. nih.gov This involves a careful assessment of the risk-benefit ratio. genomicaybioeconomia.org

Justice: The selection of participants should be fair and equitable, avoiding the exploitation of vulnerable populations. nih.gov

Confidentiality: The privacy of participants and the confidentiality of their data must be protected. nih.gov

Institutional Review Boards (IRBs) or Research Ethics Committees play a crucial role in reviewing and approving study protocols to ensure that these ethical principles are upheld. sciepub.com In psychopharmacology research, particular attention must be paid to the decision-making capacity of potential participants, especially in populations with cognitive impairments. psychiatrictimes.com

Future Directions and Emerging Research Areas

Elucidating Uncharacterized Receptor System Effects

Beyond its primary action on dopamine (B1211576) D2 receptors, pimozide is known to affect other central nervous system receptor systems that are not yet fully characterized. drugbank.compgkb.org Further research is needed to comprehensively identify and understand these interactions. A better understanding of these effects could provide insights into both its therapeutic actions and potential off-target effects. drugbank.compgkb.org Studies exploring real-time changes in cellular processes, such as synaptic vesicle exocytosis, could help confirm hypotheses regarding its mechanisms beyond D2 blockade. mdpi.com

Further Investigation of Anti-Cancer Mechanisms and Targets

This compound has garnered significant attention for its potential anti-cancer properties, demonstrating inhibitory effects on various cancer cell lines, including breast, lung, prostate, and brain cancer. nih.govresearchgate.netfrontiersin.orgmdpi.comtandfonline.comresearchgate.nettandfonline.com The precise anti-cancer mechanisms are still being elucidated, but research suggests involvement of multiple pathways. researchgate.nettandfonline.com

Key areas of ongoing and future research include:

STAT Pathway Inhibition: this compound has been shown to inhibit STAT5 in leukemia and STAT3 in prostate cancer and hepatocellular carcinoma. nih.govfrontiersin.org Research indicates it suppresses the phosphorylation of STAT3 and Src in brain cancer cells, inhibiting downstream anti-apoptotic markers. mdpi.com

AKT and VEGFR2 Signaling: Studies in breast cancer cell lines and xenograft models demonstrate that this compound decreases Ran mRNA expression and reduces the expression of AKT and phosphorylation of VEGFR2, leading to increased apoptosis and reduced proliferation, migration, and invasion. nih.gov

RAF/ERK Pathway Modulation: In breast cancer cells, this compound has been shown to regulate the RAF/ERK signaling pathway, down-regulating the phosphorylation of RAF1, ERK 1/2, Bcl-2, and Bcl-xl, while up-regulating Bax and cleaved caspase-9 to induce apoptosis. tandfonline.comtandfonline.com

Autophagy Induction: this compound may promote autophagy in breast cancer cells by up-regulating cAMP. tandfonline.comtandfonline.com In brain cancer cells, it has been observed to induce autophagy mediated through STAT3 inhibition. mdpi.com

Reactive Oxygen Species (ROS) Generation: Research in prostate cancer cells suggests that this compound inhibits growth through the generation of ROS. frontiersin.org Co-treatment with antioxidants counteracted this effect. frontiersin.org

Inhibition of Epithelial-Mesenchymal Transition (EMT) and Myofibroblast Formation: this compound has been shown to inhibit EMT and downregulate MMPs in breast cancer cells, as well as prevent TGFβ-induced myofibroblast differentiation, which plays a role in metastasis. nih.gov

Preclinical studies continue to explore these mechanisms in various cancer types. nih.govresearchgate.netfrontiersin.orgmdpi.comtandfonline.comresearchgate.nettandfonline.com

Development of Novel Formulations for Improved Pharmacological Behavior

This compound's poor aqueous solubility and consequent poor bioavailability limit its in vivo efficacy. mdpi.comsunderland.ac.uk This presents a significant challenge for its broader pharmaceutical application, particularly for new indications like cancer therapy. mdpi.comsunderland.ac.uk Future research is focused on developing novel formulations to improve its physicochemical properties and pharmacological behavior. mdpi.comresearchgate.netsunderland.ac.uk

Approaches being investigated include:

Multicomponent Crystalline Entities: The preparation of binary products with coformers like adipic acid has shown improved solubility and wettability compared to the pure drug. mdpi.com This can lead to better dissolution behavior, potentially making the drug more available for absorption regardless of gastric conditions. mdpi.com

Nanoparticle Formulations: Development of this compound-loaded biodegradable polymeric nanoparticles, such as those using polylactide-co-glycolide (PLGA), is being explored for targeted drug delivery, particularly for challenging areas like glioblastoma. researchgate.netsunderland.ac.uksunderland.ac.uk Functionalizing these nanoparticles with ligands like transferrin could potentially enhance their ability to cross the blood-brain barrier and selectively target cancer cells. sunderland.ac.uk

These novel formulations aim to enhance solubility, improve bioavailability, and enable targeted delivery, which could expand this compound's therapeutic utility. mdpi.comresearchgate.netsunderland.ac.uksunderland.ac.uk

Advanced Pharmacogenomic and Pharmaco-Epigenomic Research

Interindividual variability in response to antipsychotic drugs, including this compound, can be influenced by genetic and epigenetic factors. frontiersin.orgnih.govnih.govfrontiersin.org Advanced research in pharmacogenomics and pharmaco-epigenomics is crucial for optimizing this compound therapy and predicting individual responses. nih.govnih.govfrontiersin.org

Key areas of focus include:

CYP2D6 Genotyping: this compound is primarily metabolized by CYP3A4 and CYP1A2, and to a lesser extent by CYP2D6. drugbank.compgkb.org However, CYP2D6 genotype significantly impacts this compound metabolism, and poor metabolizers are at higher risk of increased exposure. frontiersin.orgnih.govresearchgate.netfrontiersin.orgdrugbank.com Further research is needed to fully understand the implications of different CYP2D6 genotypes and to refine genotype-guided dosing recommendations. nih.govfrontiersin.org

Role of Other Genes and Enzymes: Investigating the influence of other cytochrome P450 enzymes (e.g., CYP3A4, CYP1A2) and other genes involved in drug metabolism and transport on this compound pharmacokinetics is important. drugbank.compgkb.org

Pharmaco-Epigenetic Markers: Research into how epigenetic mechanisms, such as DNA methylation and microRNA expression, influence this compound response and side effects is an emerging area. nih.govfrontiersin.orgpowerpak.com Understanding these epigenetic alterations could provide additional markers for predicting individual variability in drug response. frontiersin.orgpowerpak.com

Advanced pharmacogenomic and pharmaco-epigenomic studies aim to facilitate personalized medicine approaches for this compound treatment. nih.govnih.govfrontiersin.org

Exploration of New Therapeutic Indications

Beyond its approved uses in chronic psychosis and Tourette syndrome, research is exploring the potential of this compound in new therapeutic areas. mdpi.comdrugbank.comsunderland.ac.ukmarketresearchintellect.com

Emerging indications under investigation include:

Cancer Therapy: As discussed in Section 10.2, the anti-cancer potential of this compound is a major area of emerging research. mdpi.comnih.govresearchgate.netfrontiersin.orgmdpi.comtandfonline.comresearchgate.nettandfonline.comsunderland.ac.uksunderland.ac.uk

Obsessive-Compulsive Disorder (OCD): Studies are investigating whether this compound could be effective in managing severe cases of OCD where first-line treatments are insufficient. marketresearchintellect.com However, a placebo-controlled study of this compound augmentation of fluoxetine (B1211875) in body dysmorphic disorder (related to OCD) did not show greater efficacy than placebo. psychiatryonline.org Further research is needed in this area.

Neurodegenerative Diseases: Recent studies suggest this compound may have neuroprotective properties and could be a potential therapeutic candidate for conditions like amyotrophic lateral sclerosis (ALS). mdpi.com

Anti-pathogenic Effects: In vitro studies have shown that this compound possesses antibacterial and antiparasitic effects through various mechanisms. tandfonline.comresearchgate.net While these findings are currently limited to in vitro settings, they suggest potential for future exploration of anti-infective applications. tandfonline.comresearchgate.net

These explorations highlight the potential to repurpose this compound for conditions beyond its traditional psychiatric uses. mdpi.comdrugbank.commdpi.comsunderland.ac.ukmarketresearchintellect.comtandfonline.comresearchgate.net

Long-Term Efficacy and Safety Studies with Modern Methodologies

While this compound has been used for many years, there is a need for more large-scale, well-conducted, and well-reported studies to assess its long-term efficacy and safety using modern methodologies. researchgate.netnih.gov

Specific areas for future investigation include:

Long-Term Tic Control in Tourette Syndrome: A preliminary study suggested that chronic, longer-term treatment with this compound might be more effective in controlling the course of tics than acute use. nih.gov Larger studies are needed to confirm this finding and compare its long-term effects to newer atypical neuroleptics. researchgate.netnih.gov

Efficacy in Schizophrenia and Other Psychotic Disorders: Despite its historical use, the quality of evidence for this compound's effectiveness in schizophrenia is considered low to very low, with studies being small and of short duration. nih.govneura.edu.au More rigorous studies are required to definitively assess its role in treating schizophrenia and other mental health problems like delusional disorder. nih.gov

Comparison with Atypical Antipsychotics: Further long-term trials are needed to compare the efficacy and safety profile of this compound directly with newer atypical antipsychotics in its approved indications. researchgate.net

Modern clinical trial designs and reporting standards are essential to provide clearer evidence on the long-term benefits and risks of this compound. researchgate.netnih.gov

Translational Research from Preclinical Findings to Clinical Application

A critical step for realizing the potential of this compound in emerging areas, particularly in cancer therapy and other new indications, is the translation of promising preclinical findings to clinical application. amegroups.cnwisc.eduleicabiosystems.comnih.gov This involves bridging the gap between basic science discoveries and their use in patient care. wisc.eduleicabiosystems.comnih.gov

Key aspects of this translational process for this compound include:

Validation of Preclinical Findings: Rigorous validation of the anti-cancer mechanisms and efficacy observed in in vitro and in vivo preclinical models is necessary before moving to human trials. nih.govfrontiersin.orgmdpi.comtandfonline.comresearchgate.nettandfonline.comnih.gov

Development of Clinical Trial Protocols: Based on preclinical data, detailed protocols for human clinical trials need to be developed, including study design, patient selection, endpoints, and safety monitoring. wisc.eduleicabiosystems.com

Addressing Pharmacological Challenges: The poor solubility and bioavailability of this compound must be addressed through the development of suitable formulations for clinical administration. mdpi.comresearchgate.netsunderland.ac.uksunderland.ac.uk

Investigational New Drug (IND) Process: Successful preclinical development leads to the initiation of the IND process, which involves submitting preclinical data and proposed clinical protocols to regulatory agencies like the FDA for review and approval to start human trials. wisc.edu

Conducting Clinical Trials: Phased clinical trials (Phase I, II, III) are required to evaluate the safety, efficacy, and optimal dosing of this compound for new indications in human populations. wisc.eduleicabiosystems.com

Biomarker Identification: Identifying biomarkers that can predict response to this compound or monitor treatment effectiveness in new indications would be valuable for guiding clinical translation.

Translational research is essential to determine if the promising preclinical results for this compound, especially in oncology, can be successfully and safely applied in clinical settings. amegroups.cnwisc.eduleicabiosystems.comnih.gov

Q & A

Q. What are the primary molecular mechanisms by which pimozide inhibits cancer cell proliferation?

this compound suppresses cancer cell proliferation through multiple pathways:

  • STAT3 inhibition : this compound reduces phosphorylation of STAT3 (tyrosine 705), a key regulator of tumor progression and drug resistance. This inhibits downstream signaling pathways critical for cell survival and proliferation .
  • Stemness suppression : In hepatocellular carcinoma (HCC), this compound downregulates stemness-associated proteins (e.g., Bmi-1, c-Myc, Nanog) via Western blot and RT-PCR, reducing self-renewal capacity in cancer stem-like cells (SP and CD133+ populations) .
  • Cell cycle arrest : this compound induces G0/G1 phase arrest in prostate and liver cancer cells, validated via MTT, colony formation, and flow cytometry assays .

Q. What in vitro assays are most effective for evaluating this compound’s anti-migratory effects?

Key methodologies include:

  • Transwell migration assays : Quantify inhibition of cell migration in prostate (DU145, LNCaP) and HCC (MHCC-97L) cells. This compound reduces migration by 49–96% depending on dose and cell type .
  • Epithelial-mesenchymal transition (EMT) marker analysis : Western blotting for E-cadherin (upregulated) and N-cadherin/vimentin (downregulated) confirms this compound’s suppression of EMT .

Q. How does this compound selectively target cancer stem-like cells (CSCs)?

  • Sphere/colony formation assays : this compound reduces sphere and colony counts in HCC SP cells (62–94% inhibition at 5 μM) and CD133+ populations. This is coupled with stemness marker quantification (e.g., Bmi-1) .
  • Drug resistance profiling : Pre-treat CSCs with chemotherapeutics (5-FU, cisplatin) to confirm resistance, then test this compound’s efficacy in reversing resistance .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s effects across cancer types?

  • Context-dependent pathway analysis : In HCC, this compound suppresses OCT3/4-independent stemness but does not induce apoptosis. In contrast, breast cancer cells (MDA-MB-231) undergo apoptosis via DNA breaks and AKT/RAN GTPase downregulation . Use RNA-seq or phosphoproteomics to identify tissue-specific signaling nodes.
  • Dose optimization : Prostate cancer cells require higher doses (7.5–15 μM) for migration inhibition than HCC cells (5 μM). Validate using dose-response curves and IC50 calculations .

Q. What experimental designs are recommended to study this compound’s dual role in dopamine receptor antagonism and STAT3 inhibition?

  • Co-treatment studies : Combine this compound with STAT3 activators (e.g., IL-6) or dopamine agonists (e.g., quinpirole) to isolate pathway-specific effects. Monitor pY-STAT3 levels (Western blot) and cell viability .
  • CRISPR/Cas9 knockout models : Generate STAT3- or dopamine receptor (DRD2)-knockout cancer cells to dissect this compound’s primary mechanism in specific contexts .

Q. How can pharmacokinetic challenges (e.g., CYP2D6 metabolism) impact preclinical studies?

  • Metabolite profiling : Use LC-MS/MS to quantify 5-/6-hydroxythis compound (CYP2D6-derived metabolites) in vitro. Note that 5-hydroxythis compound retains dopamine antagonism, potentially confounding results .
  • P-glycoprotein (P-gp) modulation : Co-administer P-gp inhibitors (e.g., verapamil) to enhance this compound absorption in gastrointestinal models, as P-gp efflux reduces bioavailability .

Q. What strategies address this compound’s variable efficacy in steroid-resistant conditions (e.g., asthma)?

  • TSLP/IL-33 pathway analysis : In steroid-resistant asthma models, measure thymic stromal lymphopoietin (TSLP) levels via ELISA after this compound treatment. Combine with dexamethasone to assess synergy in reducing airway inflammation .

Methodological Considerations

Q. How to validate this compound’s safety profile in non-cancerous cells?

  • Annexin-V/PI apoptosis assays : Confirm minimal apoptosis in normal cells (e.g., MCF10A breast cells) versus cancer cells. In HCC, this compound shows no significant apoptosis at anti-migratory doses .
  • Cardiotoxicity screening : Monitor QT interval prolongation risk using hERG channel assays, as this compound interacts with potassium channels .

Q. What statistical approaches resolve variability in sphere formation assays?

  • Normalization to baseline stemness : Quantify SP/CD133+ fractions via flow cytometry before treatment. Use ANOVA with Dunnett’s post hoc test for multi-dose comparisons .
  • Reproducibility controls : Include fluorouracil-resistant subpopulations to ensure CSC enrichment .

Q. How to translate in vitro findings to in vivo models?

  • Xenograft optimization : For prostate cancer, use DU145/LNCaP xenografts treated with 10–20 mg/kg this compound. Measure tumor volume and metastasis via bioluminescence .
  • Pharmacodynamic biomarkers : Analyze STAT3 phosphorylation and EMT markers in tumor biopsies pre/post-treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pimozide
Reactant of Route 2
Reactant of Route 2
Pimozide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.